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2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
  • CAS: 372137-82-1

Core Science & Biosynthesis

Foundational

The Chemical and Mechanistic Profiling of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in Covalent Drug Discovery

Executive Summary In the modern landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the design of bifunctional scaffolds is paramount. 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (also known as N-(3-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the design of bifunctional scaffolds is paramount. 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (also known as N-(3-phenoxybenzyl)-2-chloroacetamide) serves as a highly versatile building block. By coupling an electrophilic chloroacetamide warhead with a highly lipophilic 3-phenoxybenzyl recognition motif, this compound acts as an ideal covalent fragment for mapping ligandable cysteines in hydrophobic protein pockets. This technical guide deconstructs its physicochemical properties, the mechanistic causality behind its reactivity, its synthesis, and its deployment in activity-based protein profiling (ABPP).

Physicochemical and Computational Profiling

To understand how this molecule behaves in biological assays and organic solvents, we must first analyze its quantitative properties. The data below highlights why this compound is structurally primed for penetrating cell membranes and anchoring into deep hydrophobic domains.

PropertyValueImplication for Drug Design & Synthesis
Molecular Formula C₁₅H₁₄ClNO₂Standard fragment-like size, allowing downstream elaboration.
Molecular Weight 275.73 g/mol Low molecular weight ensures high ligand efficiency (LE).
LogP (Predicted) ~3.5High lipophilicity; drives strong non-covalent hydrophobic pocket binding.
Topological Polar Surface Area 38.3 ŲExcellent passive membrane permeability (ideal for whole-cell assays).
H-Bond Donors 1 (Amide NH)Available for directional hydrogen bonding with target protein backbones.
H-Bond Acceptors 2 (C=O, C-O-C)Can interact with structural water molecules or kinase hinge regions.
Rotatable Bonds 5Provides sufficient conformational flexibility to adapt to binding sites.

Mechanistic Causality: The Chloroacetamide Warhead

When designing covalent probes, we must balance reactivity with chemoselectivity. The choice of a chloroacetamide warhead over highly reactive alternatives (like sulfonyl fluorides) or less reactive ones (like acrylamides) is highly intentional.

The α-carbon of the chloroacetamide group acts as a "soft" electrophile due to the inductive electron-withdrawing effects of the adjacent carbonyl and the leaving group ability of the chloride ion. According to Hard-Soft Acid-Base (HSAB) theory , this soft center preferentially reacts with "soft" nucleophiles—most notably the deprotonated thiolate anion of cysteine residues (pKa ~8.3, but often lower in enzyme active sites).

Because it exhibits minimal reactivity toward "hard" nucleophiles like lysine amines or serine hydroxyls at physiological pH, the chloroacetamide ensures high target selectivity within a complex proteome. This tunable chemoselectivity is the exact mechanism leveraged in the development of highly selective covalent kinase inhibitors, such as those targeting the malaria parasite kinase PfCLK3[1].

Synthetic Methodology: The Schotten-Baumann Approach

To synthesize 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, we utilize the [2], a classic nucleophilic acyl substitution. As an application scientist, I favor this biphasic approach because it is a self-validating system : the reaction conditions inherently protect the reagents, and the workup selectively isolates the target product[3].

Step-by-Step Protocol
  • Preparation of the Organic Phase: Dissolve 1.0 equivalent of 3-phenoxybenzylamine in anhydrous dichloromethane (DCM).

    • Causality: DCM keeps the highly lipophilic amine and the resulting product in solution. Crucially, it shields the moisture-sensitive acid chloride from rapid bulk hydrolysis in the aqueous phase.

  • Preparation of the Aqueous Phase: Prepare a 1.5 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

    • Causality: The aqueous base acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without protonating the nucleophilic amine.

  • Biphasic Mixing: Combine the organic and aqueous phases and cool the biphasic mixture to 0 °C using an ice bath.

    • Causality: Acylation is highly exothermic. Cooling prevents thermal degradation and minimizes the competing side reaction of acid chloride hydrolysis.

  • Acylation: Add 1.1 equivalents of chloroacetyl chloride dropwise under vigorous stirring.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, which is where the nucleophilic acyl substitution occurs.

  • Workup and Validation: Separate the organic layer. Wash sequentially with 1M HCl (to protonate and remove unreacted amine into the aqueous layer), saturated NaHCO₃ (to neutralize and remove unreacted acid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: This sequence is self-validating; the acid/base washes ensure that only the neutral, covalently bonded amide product remains in the organic phase, eliminating the need for immediate column chromatography.

Workflow Amine 3-Phenoxybenzylamine (Organic Phase) Interface Biphasic Interface (Schotten-Baumann) Amine->Interface AcidChloride Chloroacetyl Chloride (Organic Phase) AcidChloride->Interface Base Aq. NaOH / NaHCO3 (Aqueous Phase) Base->Interface Neutralizes HCl Product 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Interface->Product Acyl Substitution

Biphasic Schotten-Baumann synthesis workflow for N-substituted chloroacetamides.

Applications in Activity-Based Protein Profiling (ABPP)

is a chemoproteomic strategy that employs chemical probes to assess the functional state of enzymes directly in native biological systems[4][5].

In ABPP workflows, 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide functions as a powerful covalent fragment[6]. The mechanism relies on a two-step binding event:

  • Non-Covalent Anchoring: The highly lipophilic 3-phenoxybenzyl moiety acts as a hydrophobic anchor, driving affinity toward lipophilic domains (such as the DFG-out conformation of kinases or the S1' pocket of proteases).

  • Proximity-Induced Alkylation: This initial binding event drastically increases the local concentration of the chloroacetamide warhead near adjacent active-site cysteines. The spatial alignment lowers the activation energy barrier, resulting in a rapid, irreversible Sₙ2 alkylation of the target protein.

Mechanism Target Target Protein (Hydrophobic Pocket) Complex Non-Covalent Complex (Proximity Effect) Target->Complex Compound 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Compound->Complex Alkylation SN2 Alkylation (Irreversible Adduct) Complex->Alkylation Warhead alignment Cys Cysteine Thiolate (Soft Nucleophile) Cys->Alkylation Attack on α-carbon

Proximity-induced SN2 covalent modification of a target cysteine thiolate.

By utilizing this compound in competitive ABPP assays, researchers can map the ligandability of uncharacterized proteins, paving the way for the discovery of novel allosteric modulators and targeted covalent therapeutics.

References

  • Title: 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide | Source: Sigma-Aldrich | URL: Link

  • Title: Activity-based proteomics | Source: Wikipedia | URL: 4

  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development | Source: Frontiers in Pharmacology | URL: 6

  • Title: Schotten–Baumann reaction | Source: Wikipedia | URL: 2

  • Title: Schotten-Baumann Reaction | Source: J&K Scientific LLC | URL: 3

  • Title: Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment | Source: PMC | URL: 1

  • Title: Current Developments in Activity-Based Protein Profiling | Source: Bioconjugate Chemistry, ACS | URL: 5

Sources

Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Application of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of electrophilic warheads and lipophilic anchors is paramount for developing targeted covalent inhibitors (TCIs) and robust sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of electrophilic warheads and lipophilic anchors is paramount for developing targeted covalent inhibitors (TCIs) and robust screening libraries. As a Senior Application Scientist, I frequently leverage 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CAS: 372137-82-1) as a highly versatile bifunctional building block. This whitepaper provides an in-depth technical analysis of its physicochemical identifiers, field-proven synthetic protocols, and mechanistic utility in drug development.

Chemical Identity and Structural Properties

The molecule features two distinct functional domains: an alpha-chloroacetamide moiety serving as a soft electrophile, and a 3-phenoxybenzyl group acting as a highly flexible, lipophilic tail. This structural duality makes it an ideal intermediate for generating diverse chemical libraries ().

Table 1: Physicochemical Identifiers and Quantitative Data

ParameterValue
Chemical Name 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
CAS Registry Number 372137-82-1
Molecular Formula C15H14ClNO2[1]
Molecular Weight 275.73 g/mol
SMILES (Isomeric) O=C(CCl)NCC1=CC(OC2=CC=CC=C2)=CC=C1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 5

Mechanistic Role in Drug Development

The utility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide stems from the predictable reactivity of its alpha-chloro amide group.

  • Targeted Covalent Inhibition: The chloroacetamide acts as a soft electrophile that preferentially reacts with soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in target proteins. The resulting irreversible thioether linkage is a cornerstone of TCI design.

  • Hit-to-Lead Library Generation: The chloride leaving group can be displaced by various primary and secondary amines via an SN​2 mechanism. The 3-phenoxybenzyl tail provides excellent membrane permeability and is highly effective at occupying deep hydrophobic pockets in kinase and protease active sites.

CovalentMechanism Target Target Protein (Free Cysteine -SH) Reaction S_N2 Displacement (- HCl) Target->Reaction Warhead Chloroacetamide Warhead Warhead->Reaction Adduct Covalent Thioether Adduct Reaction->Adduct

Mechanism of targeted covalent modification via the chloroacetamide electrophile.

Experimental Workflows and Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to maximize yield and purity.

Protocol A: Synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

This Schotten-Baumann-type acylation relies on precise temperature control and acid scavenging to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-phenoxybenzylamine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: DCM is an aprotic solvent that readily solubilizes the lipophilic amine without participating in nucleophilic attack.

  • Base Addition: Add 1.5 equivalents of Triethylamine ( Et3​N ) to the solution.

    • Causality: Et3​N acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during acylation, preventing the starting amine from forming an unreactive hydrochloride salt.

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath.

    • Causality: The subsequent acylation is highly exothermic; thermal control minimizes the risk of di-acylation.

  • Acylation: Dropwise add 1.1 equivalents of chloroacetyl chloride over 15 minutes. Maintain stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 2 hours.

  • In-Process Control (Self-Validation): Perform Thin-Layer Chromatography (TLC) using 3:1 Hexanes/EtOAc. The disappearance of the ninhydrin-active amine spot confirms reaction completion.

  • Workup: Quench with 1M aqueous HCl to remove unreacted Et3​N and trace amine. Wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual chloroacetic acid. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product.

SynthesisWorkflow SM 3-Phenoxybenzylamine (Nucleophile) Cond DCM, Et3N 0°C → RT, 2h SM->Cond Reagent Chloroacetyl Chloride (Electrophile) Reagent->Cond Prod 2-chloro-N-[(3-phenoxyphenyl) methyl]acetamide Cond->Prod

Workflow for the synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Protocol B: Downstream Functionalization via SN​2 Displacement

This protocol outlines the conversion of the chloroacetamide into a diverse glycinamide library via amine displacement.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that stabilizes the polar transition state of the SN​2 reaction, accelerating the displacement.

  • Catalysis (Optional but Recommended): Add 0.1 equivalents of Sodium Iodide (NaI).

    • Causality: Undergoes a Finkelstein reaction to transiently form the iodoacetamide in situ. Iodide is a superior leaving group compared to chloride, significantly enhancing the reaction rate.

  • Reaction: Add 1.2 equivalents of a secondary amine (e.g., morpholine) and 2.0 equivalents of Potassium Carbonate ( K2​CO3​ ). Stir at 60 °C for 4-6 hours.

    • Causality: K2​CO3​ is a mild inorganic base that scavenges HCl without acting as a competing nucleophile.

  • Validation: Monitor via LC-MS. The mass shift of -35.5 Da (loss of Cl) and addition of the amine mass confirms successful displacement.

Analytical Validation Standards

Rigorous analytical characterization is required to confirm the integrity of the synthesized building block before downstream application ([2]).

Table 2: Analytical Validation Metrics (Expected)

TechniqueKey Diagnostic FeaturesPurpose
1H NMR (CDCl3) Singlet at ~4.1 ppm (2H, −CH2​−Cl ); Doublet at ~4.5 ppm (2H, Ar−CH2​−N ); Multiplets at 6.9-7.4 ppm (9H, Ar-H)Confirms structural connectivity and absence of di-acylation.
LC-MS (ESI+) [M+H]+ at m/z 276.1 and 278.1 (3:1 isotopic pattern)Verifies molecular weight and presence of the single chlorine atom.
TLC (Silica) Rf ~0.5 in 3:1 Hexanes/EtOAc (UV active)Real-time reaction monitoring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary". PubChem Database.[Link]

Sources

Foundational

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide: Molecular Architecture and Applications in Covalent Drug Discovery

Executive Summary 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is a highly versatile synthetic intermediate and electrophilic building block. Characterized by its alpha-chloroacetamide core and a lipophilic 3-phenoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is a highly versatile synthetic intermediate and electrophilic building block. Characterized by its alpha-chloroacetamide core and a lipophilic 3-phenoxybenzyl recognition element, it serves as a foundational scaffold in the design of targeted covalent inhibitors (TCIs) and agrochemical agents. This technical whitepaper details its molecular architecture, mechanistic reactivity, and synthetic protocols, providing a comprehensive, self-validating guide for researchers in drug discovery and chemical biology.

Molecular Architecture & Physicochemical Profile

The structural integrity of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide relies on the synergistic function of its two primary domains. The 3-phenoxybenzyl group provides significant lipophilicity and pi-stacking potential, enabling high-affinity non-covalent interactions with hydrophobic protein pockets. Concurrently, the alpha-chloroacetamide moiety acts as a mildly reactive electrophile, primed for nucleophilic attack once anchored in the target site.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
CAS Registry Number 372137-82-1
Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
Core Moieties Alpha-chloroacetamide, 3-phenoxybenzyl ether
Primary Reactivity Bimolecular Nucleophilic Substitution (SN2)

Mechanistic Profiling: The Alpha-Chloroacetamide Warhead

In the realm of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of the electrophilic "warhead" is paramount. Alpha-chloroacetamides are uniquely valuable because they exhibit lower intrinsic reactivity compared to highly reactive electrophiles like Michael acceptors or sulfonyl fluorides. This attenuated reactivity ensures that the warhead remains inert in aqueous physiological conditions until it is positioned in close proximity to a target nucleophile by the molecule's recognition element.

Mechanistically, the chloroacetamide group undergoes a classic SN2 reaction. The highly nucleophilic thiolate anion (Cys-S⁻) of an unprotonated cysteine residue within a target protein's active or allosteric site attacks the alpha-carbon of the acetamide. This attack displaces the chloride leaving group, resulting in the formation of an irreversible, covalent thioether linkage. This mechanism has been extensively validated in the development of in vivo active covalent drugs (1)[1].

SN2_Mechanism A Chloroacetamide Warhead (Electrophile) C SN2 Transition State [S···CH2···Cl]⁻ A->C Nucleophilic Attack B Target Protein Cysteine (Cys-S⁻) (Nucleophile) B->C Trajectory D Covalent Thioether Adduct C->D Bond Formation E Chloride Ion (Leaving Group) C->E Cleavage

Caption: SN2 covalent modification of a target cysteine by an alpha-chloroacetamide warhead.

Chemical Synthesis & Experimental Protocol

The synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is typically achieved through a straightforward Schotten-Baumann-type acylation. The primary amine, 3-phenoxybenzylamine—which can be synthesized via the catalytic hydrogenation of 3-phenoxybenzonitrile (2)[2]—is reacted with chloroacetyl chloride in the presence of an organic base.

Synthesis_Workflow Step1 Step 1: Amine Preparation Dissolve 3-phenoxybenzylamine in anhydrous DCM at 0°C Step2 Step 2: Acid Scavenger Add Triethylamine (TEA) to neutralize HCl byproduct Step1->Step2 Step3 Step 3: Acylation Dropwise addition of Chloroacetyl Chloride Step2->Step3 Step4 Step 4: Reaction Propagation Stir at RT for 2-4 hours Monitor via TLC Step3->Step4 Step5 Step 5: Aqueous Workup Quench with NaHCO3 (aq), extract organic layer Step4->Step5 Product Final Purified Product 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Step5->Product

Caption: Step-by-step synthetic workflow for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Step-by-Step Methodology:
  • Preparation of Amine Solution: Dissolve 1.0 equivalent of 3-phenoxybenzylamine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly moisture-sensitive chloroacetyl chloride into chloroacetic acid, which would drastically reduce the reaction yield.

  • Addition of Base: Add 1.2 to 1.5 equivalents of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the solution.

    • Causality: The acylation reaction generates hydrogen chloride (HCl) as a byproduct. The organic base acts as an acid scavenger, neutralizing the HCl to prevent the protonation of the starting amine. Protonated amines are non-nucleophilic and will halt the reaction sequence.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.1 equivalents of chloroacetyl chloride dropwise.

    • Causality: The reaction between an acid chloride and an amine is highly exothermic. The low temperature controls the reaction kinetics, suppressing unwanted side reactions such as di-acylation or the degradation of the starting materials.

  • Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours, monitoring the disappearance of the starting amine via Thin-Layer Chromatography (TLC).

  • Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3). Separate the layers, extract the aqueous phase with DCM, and wash the combined organic layers with brine. Dry over anhydrous Na2SO4.

    • Causality: The NaHCO3 safely neutralizes any unreacted acid chloride and residual acid. The brine wash leverages osmotic pressure to draw out residual water from the organic phase, while Na2SO4 chemically binds the remaining trace moisture.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (using a Hexane/Ethyl Acetate gradient) to isolate the pure 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (3)[3].

Applications in Advanced Therapeutics and Agrochemicals

The strategic pairing of the 3-phenoxybenzyl moiety and the chloroacetamide warhead makes this compound an invaluable tool across multiple biological disciplines:

  • Targeted Covalent Inhibitors (TCIs): Chloroacetamide fragment libraries are heavily utilized to discover new scaffolds that disrupt protein-protein interactions. For instance, chloroacetamide derivatives have been successfully screened to covalently bind to the conserved cysteine in the palmitate pocket of TEAD transcription factors, effectively inhibiting the oncogenic TEAD-YAP1 interaction (4)[4].

  • Antibacterial Development: The bacterial enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis, is a validated target for chloroacetamide-based inhibitors. These compounds covalently modify the active site Cys115, providing a pathway for novel antibacterial agents (5)[5].

  • Agrochemical Mechanisms: In plant physiology, chloroacetamide derivatives function as potent herbicides by inhibiting very-long-chain fatty acid elongases. Mass spectrometric peptide mapping has provided direct evidence that these compounds covalently bind to the active site cysteine of plant type III polyketide synthases, irreversibly inactivating the enzyme (6)[6].

References

  • Title: 2-chloro-N-[(3-phenoxyphenyl)
  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL
  • Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: PubMed URL
  • Title: Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases Source: PubMed URL
  • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: EMBL-EBI URL
  • Source: PrepChem.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

A Comprehensive Framework for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical framework for determining the solubility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, a compound of interest in medicinal chemistry and drug development. In the absence of extensive public data for this specific molecule, this document outlines the foundational principles governing its solubility, provides a detailed experimental protocol based on the gold-standard shake-flask method, and discusses appropriate analytical techniques for quantification. The methodologies described herein are designed to empower researchers to generate robust and reliable solubility data, thereby facilitating informed decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is a molecule with structural motifs that suggest its potential as a lead compound in drug discovery programs. The journey from a promising molecule to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary reason for attrition. Understanding the solubility profile of this compound is paramount for several reasons:

  • Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility can lead to incomplete absorption and, consequently, suboptimal therapeutic outcomes.

  • Formulation Development: The choice of excipients, dosage form (e.g., tablet, capsule, suspension), and delivery system is heavily influenced by the solubility of the API.

  • Process Chemistry: Efficient purification and crystallization processes, which are crucial for obtaining a high-purity API, are designed based on the compound's solubility in various organic solvents.

This guide will provide the necessary theoretical background and practical methodologies to systematically investigate the solubility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Theoretical Considerations: Factors Influencing the Solubility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

The solubility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is governed by its molecular structure and the physicochemical properties of the solvent. A qualitative prediction of its solubility can be made by dissecting its structural components:

  • The Phenoxyphenyl Group: This large, nonpolar moiety will dominate the molecule's character, suggesting a preference for nonpolar or moderately polar organic solvents. The ether linkage provides some polar character, but the two phenyl rings contribute significantly to the molecule's hydrophobicity.

  • The Acetamide Linkage: The amide group (-NH-C=O) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

  • The Chloro Substituent: The electronegative chlorine atom adds to the molecule's polarity.

Based on these features, it is anticipated that 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide will exhibit poor solubility in water and other highly polar, protic solvents. Its solubility is expected to be higher in moderately polar organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2][3] This "gold standard" technique involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[2][3]

Materials and Apparatus
  • 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, hexane)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • A validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Protocol: The Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant E->F G Filter supernatant through syringe filter F->G H Dilute filtered solution G->H I Quantify concentration using a validated analytical method H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[3]

  • Solvent Addition: To each vial, add a known volume of the desired solvent.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached equilibrium.[2][3] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to permit the excess solid to settle. For finely dispersed solids, centrifugation can be employed to facilitate a clear separation of the liquid and solid phases.[2][3]

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure the complete removal of any undissolved microparticles, which could lead to an overestimation of solubility, filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial.[3]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in the diluted solution using a pre-validated analytical method.

Alternative and Confirmatory Analytical Techniques

The choice of analytical technique for quantification is critical for accuracy.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity. A validated HPLC method with a UV detector can accurately determine the concentration of the analyte. This requires the development of a calibration curve using standards of known concentrations.

  • UV-Vis Spectrophotometry: For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a simpler and faster method for quantification.[4] A calibration curve must be prepared, and potential interference from the solvent or impurities should be assessed.

  • Gravimetric Method: This method involves taking a known mass or volume of the filtered saturated solution, evaporating the solvent, and weighing the residual solid.[5] While straightforward, it is best suited for non-volatile solutes and solvents and can be less accurate for compounds with low solubility.[5]

Data Presentation and Interpretation

The determined solubility data for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Description
Water< 0.1< 0.0003Practically Insoluble
Ethanol15.20.052Soluble
Acetone85.70.294Freely Soluble
Ethyl Acetate52.30.180Soluble
Dichloromethane150.10.515Very Soluble
Hexane1.50.005Sparingly Soluble

Note: The data in this table are for illustrative purposes only and do not represent experimentally determined values.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide. By adhering to the detailed experimental protocol for the shake-flask method and employing a validated analytical technique for quantification, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of its solubility in various aqueous and organic media is a cornerstone for optimizing formulation strategies, ensuring bioavailability, and developing efficient manufacturing processes.

References

  • Amidon GL, Lennemas H, Shah VP, Crison JR. A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of In Vitro Drug Product Dissolution and In Vivo Bioavailability. Pharmaceutics Research, 1995, 12:413–420.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace.
  • Sugano, K. (2012). Summary of solubility measurement protocols of each company before harmonization. Journal of Pharmaceutical Sciences, 101(10), 3845-3855.
  • Apley M. et al., 2015. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-chloro-N-(1-phenylethyl)acetamide in Organic Solvents. BenchChem.
  • PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information.
  • BenchChem. (2025). The Solubility Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide. BenchChem.
  • Bergström, C. A., & Avdeef, A. (2019). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs. European Journal of Pharmaceutical Sciences, 137, 104968.
  • Google Patents. (2010).
  • PubChem. (n.d.). 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information.
  • U.S. Geological Survey. (2002). Methods of analysis by the U.S.
  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o949.
  • Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1349.
  • National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook.
  • ChemicalBook. (n.d.). 2-Chloro-N-methylacetamide synthesis.
  • El-Didamony, A. M., & Moustafa, M. A. (2016). Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 25-31.
  • Australian Government Department of Health. (2016). Acetamide, 2-chloro-: Human health tier II assessment.
  • Karaduman, A., & Aydin, M. (2019). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • Wikipedia. (n.d.). Chloroacetamide.
  • ChemicalBook. (n.d.). 2-CHLORO-N-(3-METHOXY-PHENYL)-ACETAMIDE CAS 17641-08-6.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Echemi. (n.d.). 2-CHLORO-N-(3-CHLOROPHENYL)
  • U.S. Environmental Protection Agency. (2025). 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide. CompTox Chemicals Dashboard.

Sources

Foundational

The Mechanistic Landscape of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide: A Whitepaper on Cysteine-Directed Covalent Targeting

Executive Summary The compound 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (hereafter referred to as CPMA ) represents a fascinating intersection of classic electrophilic chemistry and targeted lipophilic recognition....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (hereafter referred to as CPMA ) represents a fascinating intersection of classic electrophilic chemistry and targeted lipophilic recognition. While not yet a widely commercialized therapeutic, its structural motifs make it a highly privileged scaffold for covalent drug discovery.

This technical guide deconstructs the potential mechanisms of action for CPMA. By analyzing its distinct pharmacophores—an α -chloroacetamide warhead and a bulky 3-phenoxybenzyl group—we hypothesize two primary, target-specific mechanisms: TRPA1 channel agonism and TEAD transcription factor inhibition . Furthermore, this whitepaper outlines self-validating experimental workflows designed to definitively map its target engagement profile.

Pharmacophore Deconstruction & Chemical Reactivity

The pharmacological potential of CPMA is dictated by a bipartite structure that drives a two-step binding kinetic model ( KI​ followed by kinact​ ):

  • The Recognition Motif (3-phenoxybenzyl group): This highly lipophilic, flexible ether-linked aromatic system acts as the affinity driver. It is uniquely suited to intercalate into deep, hydrophobic biological pockets (such as lipid-binding domains), establishing the initial non-covalent complex ( KI​ ).

  • The Electrophilic Warhead ( α -chloroacetamide): Once anchored, the chloroacetamide moiety acts as a proximity-driven alkylating agent. It undergoes an SN​2 nucleophilic substitution reaction with the thiolate anion of a reactive, spatially adjacent cysteine residue.

Unlike highly reactive Michael acceptors (e.g., unsubstituted acrylamides) that often suffer from rapid glutathione depletion,1[1].

MOA Cmpd CPMA (Electrophile) SN2 SN2 Nucleophilic Attack (Displacement of Cl-) Cmpd->SN2 Target Target Protein (Reactive Cys) Target->SN2 Adduct Covalent Adduct (Irreversible) SN2->Adduct

Fig 1. SN2 covalent modification of target cysteine by the chloroacetamide warhead.

Mechanistic Divergence: Two Primary Hypotheses

Based on the structural homology of CPMA to known chemical probes, we propose two highly probable mechanisms of action.

Hypothesis A: TRPA1 Covalent Agonism

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel functioning as a primary sensor for environmental electrophiles.2[2]. The lipophilic 3-phenoxybenzyl group of CPMA is hypothesized to anchor the molecule in the hydrophobic allosteric pocket of TRPA1, positioning the chloroacetamide to alkylate Cys621, thereby triggering channel opening and calcium influx.

Hypothesis B: TEAD Palmitate Pocket Inhibition

The TEAD family of transcription factors (crucial downstream effectors of the Hippo pathway) possess a deep, central hydrophobic pocket that naturally binds palmitate. This pocket contains a highly conserved, reactive cysteine.3[3]. CPMA's bulky hydrophobic tail perfectly mimics the lipidic nature of palmitate, making it a strong candidate for TEAD autopalmitoylation inhibition.

Pathways cluster_TRPA1 Hypothesis A: TRPA1 Agonism cluster_TEAD Hypothesis B: TEAD Inhibition Ligand CPMA TRPA1 TRPA1 Channel (Cys621 Alkylation) Ligand->TRPA1 TEAD TEAD Factor (Palmitate Cys) Ligand->TEAD Ca2 Calcium Influx TRPA1->Ca2 Depol Depolarization Ca2->Depol Block Block YAP1 TEAD->Block Apop Reduced Proliferation Block->Apop

Fig 2. Divergent pharmacological pathways: TRPA1 activation vs. TEAD inhibition.

Self-Validating Experimental Workflows

To transition these hypotheses into validated mechanisms, rigorous, self-validating protocols must be employed. As a principle of sound chemical biology, every step must include internal controls to prove causality rather than mere correlation.

Protocol 1: Activity-Based Protein Profiling (ABPP)ABPP is the gold standard for unbiased identification of covalent target engagement in native biological systems[4].
  • Step 1: Native Lysate Incubation. Treat MDA-MB-231 (high TEAD) or HEK293-TRPA1 cell lysates with CPMA (10 μM ) or DMSO vehicle for 2 hours.

    • Causality: Using native lysates ensures proteins maintain their endogenous tertiary structure and are exposed to competing cellular nucleophiles (like glutathione). This prevents the artificial hyper-reactivity seen with purified proteins.

  • Step 2: Competitive Probe Labeling. Add Iodoacetamide-Rhodamine (IA-Rh) broad-spectrum probe (1 μM ) for 1 hour.

    • Causality: IA-Rh labels all free, reactive cysteines. If CPMA has covalently occupied a specific target cysteine, it sterically blocks IA-Rh binding. This competitive format self-validates target engagement via signal loss.

  • Step 3: SDS-PAGE & In-Gel Fluorescence. Resolve proteins on a 4-12% Bis-Tris gel and scan for fluorescence.

    • Causality: A reduction in fluorescent band intensity in the CPMA lane compared to DMSO confirms irreversible target occupancy.

  • Step 4: LC-MS/MS Proteomics. Excise the differentially labeled bands, perform tryptic digest, and analyze via LC-MS/MS.

Workflow Step1 Cell Lysate Incubation Step2 Probe Labeling (IA-Rhodamine) Step1->Step2 Compete Step3 SDS-PAGE & Fluorescence Step2->Step3 Visualize Step4 LC-MS/MS Proteomics Step2->Step4 Identify

Fig 3. Activity-Based Protein Profiling (ABPP) workflow for target identification.

Protocol 2: Intact Mass Spectrometry & Mutagenesis Validation

Once a target (e.g., TRPA1 or TEAD4) is identified via ABPP, direct covalent adduct formation must be validated.

  • Step 1: Recombinant Protein Incubation. Incubate purified wild-type target protein with a 5-fold molar excess of CPMA for 60 minutes.

  • Step 2: Intact LC-TOF Analysis. Analyze the intact mass of the protein.

    • Causality: Time-of-flight mass spectrometry will reveal a distinct mass shift corresponding to the molecular weight of CPMA minus the chloride leaving group (-35.45 Da). This mathematically proves the SN​2 displacement mechanism.

  • Step 3: Cys-to-Ser Mutant Control. Repeat Steps 1 and 2 using a mutant protein where the suspected target cysteine (e.g., Cys621 in TRPA1) is mutated to Serine.

    • Causality: Serine's hydroxyl group is a significantly poorer nucleophile than cysteine's sulfhydryl group at physiological pH. If the mass shift disappears in the mutant, it definitively proves that the specific cysteine is the sole site of covalent modification, ruling out non-specific alkylation of lysines or histidines.

Quantitative Data Projections

Based on the structure-activity relationships of analogous chloroacetamide probes targeting these systems, we project the following kinetic and pharmacological profile for CPMA. This data matrix serves as a benchmarking tool during hit-to-lead optimization.

TargetProposed MechanismBinding PocketKey Reactive ResidueExpected IC50​/EC50​ kinact​/KI​ ( M−1s−1 )
TRPA1 AgonismN-terminal Cytosolic DomainCys6210.5 - 2.0 μM 103−104
TEAD4 InhibitionCentral Palmitate PocketCys3671.0 - 5.0 μM 102−103
USP7 InhibitionCatalytic CleftCys223> 10.0 μM < 102

Table 1. Projected pharmacological and kinetic parameters for CPMA against hypothesized targets. A higher kinact​/KI​ ratio indicates superior covalent efficiency.

References

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: PMC / NIH URL
  • Title: A Potent and Site-Selective Agonist of TRPA1 Source: Journal of the American Chemical Society URL
  • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: PMC / NIH URL
  • Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: JACS Au / ACS Publications URL

Sources

Exploratory

comprehensive literature review on 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

An in-depth technical guide and literature synthesis on 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CAS: 372137-82-1), a highly versatile bifunctional intermediate at the intersection of agrochemical design and target...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and literature synthesis on 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CAS: 372137-82-1), a highly versatile bifunctional intermediate at the intersection of agrochemical design and targeted covalent drug discovery.

Introduction: The Bifunctional Paradigm

In modern rational drug design and agrochemical development, the strategic fusion of distinct pharmacophores into a single molecular entity enables researchers to address complex biological targets. 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide exemplifies this paradigm. It is a synthetic intermediate that combines two highly privileged motifs:

  • The 3-Phenoxybenzyl Anchor : A bulky, highly lipophilic, and flexible recognition motif famous for its role in pyrethroid insecticides[1]. It excels at occupying deep hydrophobic pockets and engaging in π−π stacking interactions.

  • The Chloroacetamide Warhead : A tunable electrophile that undergoes nucleophilic substitution ( SN​2 ) with thiolates. It is a cornerstone of Fragment-Based Drug Discovery (FBDD) for developing targeted covalent inhibitors (TCIs) against nucleophilic cysteine residues[2].

By merging a pyrethroid-like hydrophobic anchor with a covalent warhead, this molecule serves as a critical building block for synthesizing novel Very-Long-Chain Fatty Acid (VLCFA) elongase inhibitors[3], as well as irreversible inhibitors targeting kinases, proteases, and deubiquitinases[4].

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of this molecule is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule is designed to balance lipophilicity (driven by the diaryl ether) with reactivity (driven by the α -chloroamide).

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptorMechanistic Significance
Molecular Formula C15​H14​ClNO2​ Defines the stoichiometric baseline for synthesis.
Molecular Weight 275.73 g/mol Ideal fragment/lead-like size, leaving room for further functionalization.
H-Bond Donors 1 (Amide -NH)Facilitates orientation within target binding pockets via hydrogen bonding.
H-Bond Acceptors 2 (Carbonyl -C=O, Ether -O-)Enables interaction with kinase hinge regions or protease oxyanion holes.
Rotatable Bonds 6Provides high conformational flexibility to adapt to induced-fit binding sites.
Electrophilicity Moderate ( SN​2 active)Less reactive than α -bromoacetamides, reducing off-target toxicity, but more reactive than acrylamides[2].

Mechanistic Paradigms: Causality in Biological Systems

Targeted Covalent Inhibition (Pharmaceuticals)

The superior potency of covalent inhibitors stems from their unique two-step kinetic mechanism. Unlike reversible inhibitors governed solely by equilibrium thermodynamics ( Kd​ ), chloroacetamides exhibit prolonged target residence time by forming non-equilibrium covalent bonds ( kinact​ )[4].

When 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide enters a biological system, the 3-phenoxybenzyl group drives the initial non-covalent recognition, anchoring the molecule in a hydrophobic sub-pocket. This proximity dramatically increases the local concentration of the chloroacetamide warhead near a target cysteine (e.g., Cys145 in SARS-CoV-2 Mpro or Cys115 in bacterial MurA)[2][5]. The unprotonated thiolate of the cysteine then executes an SN​2 attack on the α -carbon, displacing the chloride ion and forming an irreversible thioether linkage.

CovalentMechanism Target Target Protein (Nucleophilic Cys-SH) Complex Reversible Complex (E:I Non-Covalent) Target->Complex Kd (Recognition) Ligand Chloroacetamide Ligand (Electrophile) Ligand->Complex Adduct Irreversible Adduct (E-I Covalent Bond) Complex->Adduct kinact (SN2) - HCl

Two-step kinetic mechanism of targeted covalent inhibition via SN2 displacement.
Agrochemical Mode of Action

In the agricultural sector, the structural components of this molecule map directly to two distinct herbicidal/insecticidal pathways. Chloroacetamides (such as metolachlor) are established inhibitors of VLCFA elongases, disrupting plant cell membrane synthesis[3]. Concurrently, the 3-phenoxybenzyl moiety is the defining feature of Type II pyrethroids (like fenpropathrin and cypermethrin), which modulate voltage-gated sodium channels in insects[6]. This compound can therefore be utilized as a scaffold to screen for dual-action agrochemicals or to study enantioselective bioaccumulation in soil microcosms[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol 1: Synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Objective : Synthesize the target compound via the acylation of 3-phenoxybenzylamine. Causality & Rationale : The reaction utilizes chloroacetyl chloride. Because the acid chloride is highly reactive, the reaction must be kept at 0°C to prevent double-acylation of the primary amine. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct; without it, the unreacted 3-phenoxybenzylamine would protonate and precipitate as an unreactive hydrochloride salt.

  • Preparation : Dissolve 1.0 eq of 3-phenoxybenzylamine and 1.2 eq of TEA in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Temperature Control : Cool the reaction flask to 0°C using an ice-water bath. Causality: Suppresses exothermic degradation and limits di-alkylation.

  • Addition : Add 1.1 eq of chloroacetyl chloride dropwise over 30 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (QC 1) : Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the amine spot (ninhydrin positive) and the appearance of a new UV-active spot confirms reaction completion.

  • Workup : Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (QC 2) : Analyze the crude solid via LC-MS. Look for the [M+H]+ peak at m/z 276.1 (with a characteristic 3:1 isotopic pattern at 278.1 due to the 35Cl/37Cl isotopes).

SynthesisWorkflow N1 3-Phenoxybenzylamine (Nucleophile) N3 Acylation Reaction (DCM, TEA, 0°C to RT) N1->N3 N2 Chloroacetyl Chloride (Electrophile) N2->N3 N4 Aqueous Workup (Remove HCl salts) N3->N4 Quench with H2O N5 Target Compound (C15H14ClNO2) N4->N5 Silica Gel Purification & LC-MS QC

Synthetic workflow for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide with built-in QC.
Protocol 2: Electrophilic Reactivity Profiling (GSH Depletion Assay)

Objective : Validate the reactivity of the chloroacetamide warhead to ensure it is suitable for biological assays without being overly promiscuous. Causality & Rationale : A successful covalent drug must react with its target cysteine but ignore off-target thiols like glutathione (GSH) in the bloodstream. We use Ellman's reagent (DTNB) as a surrogate to quantify the pseudo-first-order rate constant ( kobs​ ) of the warhead reacting with GSH[5].

  • Incubation : Prepare a 100 μM solution of the synthesized compound in PBS (pH 7.4). Add 5 mM reduced glutathione (GSH).

  • Time-Course Sampling : Incubate at 37°C. Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Derivatization : Quench each aliquot into a solution containing 1 mM DTNB. DTNB reacts with unconsumed GSH to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.

  • Self-Validation (QC) : Run a parallel vehicle control (DMSO only). The absorbance of the control must remain constant; a drop indicates spontaneous GSH oxidation, invalidating the assay.

  • Data Analysis : Plot ln([GSH]t​/[GSH]0​) versus time. The slope yields the reaction rate. A moderate half-life ( t1/2​>2 hours) confirms the warhead is stable enough for targeted drug discovery rather than acting as a toxic, non-specific alkylator.

References

  • JACS Au - ACS Publications . (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Retrieved from [Link]

  • MDPI . (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

  • ResearchGate . (2025). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Retrieved from[Link]

  • American Chemical Suppliers . Biocide suppliers USA: 2-Chloroacetamide. Retrieved from [Link]

  • PMC - NIH . (2016). Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications . (2022). Enantiomer-Specific Study of Fenpropathrin in Soil-Earthworm Microcosms. Retrieved from [Link]

Sources

Foundational

Structural, Naming, and Synthetic Paradigms of 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of targeted covalent inhibitors and complex peptidomimetic libraries relies heavily on versatile, bifunctional building blocks. 2-chloro-N-[(3-phenoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted covalent inhibitors and complex peptidomimetic libraries relies heavily on versatile, bifunctional building blocks. 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CAS: 372137-82-1) is a highly privileged scaffold that perfectly exemplifies this utility. By combining a highly reactive electrophilic α -chloroacetamide "warhead" with a bulky, lipophilic 3-phenoxybenzyl anchor, this compound serves as a critical intermediate for probing deep hydrophobic binding pockets in target proteins. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical profile, mechanistic utility, and a self-validating synthetic protocol for its preparation.

IUPAC Nomenclature and Structural Deconstruction

The Preferred IUPAC Name (PIN) for this compound is 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide . Understanding the causality behind this systematic name reveals the functional logic of the molecule:

  • Acetamide Core (Parent Chain): The central backbone is an acetamide, which provides a rigid, planar peptide-like bond. This core is capable of participating in critical hydrogen-bonding interactions within protein active sites (acting as a donor via N-H and an acceptor via C=O).

  • 2-Chloro Substituent: Located on the α -carbon (C2), the strongly electronegative chlorine atom acts as an excellent leaving group. This renders the adjacent carbon highly electrophilic, priming it for nucleophilic attack.

  • N-[(3-phenoxyphenyl)methyl] Group: Attached to the amide nitrogen, this substituent is more commonly referred to by its synonym, 3-phenoxybenzyl . The flexible ether linkage between the two phenyl rings allows the moiety to adopt multiple conformations, making it exceptionally effective at occupying and anchoring into large, lipophilic protein cavities.

Common Synonyms

Due to variations in naming conventions across chemical databases and literature, researchers frequently encounter this compound under several synonyms:

  • 2-chloro-N-(3-phenoxybenzyl)acetamide

  • N-(3-phenoxybenzyl)-2-chloroacetamide

  • 2-Chloro-N-{[3-(phenoxy)phenyl]methyl}acetamide

IUPAC_Deconstruction Title 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Parent Parent Chain: Acetamide Title->Parent Sub1 C2 Substitution: Chloro group Title->Sub1 Sub2 N-Substitution: [(3-phenoxyphenyl)methyl] group Title->Sub2 Detail1 Electrophilic center for SN2 reactions Sub1->Detail1 Detail2 Lipophilic anchor (3-phenoxybenzyl) Sub2->Detail2

Structural deconstruction of the IUPAC name highlighting functional domains.

Physicochemical Profile and Database Identifiers

Accurate tracking and utilization of this compound require cross-referencing standardized database identifiers and understanding its baseline physical properties. The quantitative data is summarized below, as documented by authoritative suppliers like 1[1] and .

PropertyValue
IUPAC Name 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS Registry Number 372137-82-1
MDL Number MFCD17167095
Structural Class α -chloroacetamide / Benzylamine derivative

Mechanistic Utility in Drug Discovery

The strategic value of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide lies in its dual-nature reactivity.

1. The Electrophilic Warhead: α -chloroacetamides are classic electrophiles that undergo rapid SN​2 nucleophilic substitution. In drug discovery, this moiety is frequently exploited to synthesize libraries of N-alkylated secondary amines (such as piperazines) or thioethers. Alternatively, the intact chloroacetamide group can be retained in the final drug candidate to act as a covalent "warhead," designed to irreversibly alkylate catalytic cysteine residues within a target enzyme's active site.

2. The Lipophilic Anchor: The 3-phenoxybenzyl group is a well-established pharmacophore. Its inclusion significantly enhances the overall lipophilicity (LogP) of the resulting analogs. This is a critical parameter for improving cell membrane permeability. Furthermore, structure-activity relationship (SAR) studies—such as those conducted in the development of Myeloid Ecotropic Viral Integration Site 1 (MEIS1) inhibitors—demonstrate that N-benzyl-2-chloroacetamide derivatives are highly effective at driving binding affinity by occupying specific hydrophobic cavities 2[2].

Synthesis A 3-Phenoxybenzylamine (Nucleophile) C 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (Key Intermediate) A->C TEA, DCM 0°C to RT B Chloroacetyl Chloride (Electrophile) B->C Acylation D Target Compound (e.g., Piperazine Adduct) C->D SN2 Substitution K2CO3, MeCN E Secondary Amine / Thiol (Nucleophile) E->D Alkylation

Synthetic workflow from primary precursors to the target functionalized adduct.

Self-Validating Synthetic Methodology

To synthesize 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, researchers utilize a nucleophilic acyl substitution pathway. The following protocol is engineered to be self-validating, ensuring that each mechanistic choice is paired with an analytical confirmation step, adapted from established methodologies for N-benzyl-2-chloroacetamides3[3].

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-phenoxybenzylamine in anhydrous dichloromethane (DCM). Causality: DCM is chosen as an aprotic solvent that readily solubilizes the reagents without reacting with the highly electrophilic chloroacetyl chloride.

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution. Stir and cool the mixture to 0 °C using an ice-water bath. Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the starting amine.

  • Controlled Acylation: Dissolve 1.1 equivalents of chloroacetyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Chloroacetyl chloride is violently reactive. Dropwise addition at 0 °C controls the local concentration and thermal output, suppressing the formation of di-acylated impurities.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours to ensure total conversion.

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel.

    • Acid Wash: Wash the organic layer with 1M aqueous HCl. Validation: This step selectively protonates any unreacted 3-phenoxybenzylamine and TEA, pulling them entirely into the aqueous phase.

    • Base Wash: Wash with saturated aqueous NaHCO3​ . Validation: This neutralizes and extracts any residual chloroacetic acid (formed from the unavoidable hydrolysis of excess chloroacetyl chloride).

    • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Confirmation: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. Validation: The complete disappearance of the ninhydrin-positive starting amine spot and the appearance of a new, distinct UV-active product spot confirms the successful formation of the amide before any downstream SN​2 derivatization is attempted.

References

  • 487957 | Sigma-Aldrich: 2-chloro-N-[(3-phenoxyphenyl)
  • 372137-82-1 | 2-Chloro-N-[(3-phenoxyphenyl)
  • Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC Source: NIH PMC URL
  • Lead Optimization and Structure–Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor | Journal of Medicinal Chemistry Source: ACS Publications URL

Sources

Exploratory

physical properties of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (melting point, boiling point)

Executive Summary & Chemical Architecture In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the precise physicochemical characterization of electrophilic intermediates is paramount. 2-chloro-N-[(3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the precise physicochemical characterization of electrophilic intermediates is paramount. 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CAS: 372137-82-1) represents a highly specialized molecular building block. Structurally, it merges a lipophilic 3-phenoxybenzyl moiety with a reactive α -chloroacetamide warhead.

This whitepaper provides an in-depth analysis of the compound's phase transition thermodynamics (melting and boiling points). Because empirical data for such highly specific, research-grade intermediates are often proprietary or omitted from standard public repositories, this guide establishes the theoretical baselines and the rigorous, self-validating experimental protocols required to accurately measure these properties without inducing thermal degradation.

Phase Transition Thermodynamics & Predictive Baselines

The physical properties of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide are dictated by the interplay between its rigid aromatic systems, the flexible ether linkage, and the hydrogen-bonding capacity of the amide core.

  • Melting Point (MP) Causality: The compound is a solid at room temperature. While the dual aromatic rings increase the molecular weight and London dispersion forces, the meta-substituted ether linkage (3-phenoxy group) introduces significant conformational flexibility. This flexibility disrupts optimal crystal lattice packing, resulting in a relatively moderate melting point compared to more rigid analogs like N-benzyl-2-chloroacetamide, which melts at 93–96 °C .

  • Boiling Point (BP) Causality: The theoretical atmospheric boiling point is exceptionally high due to strong intermolecular dipole-dipole interactions and amide hydrogen bonding. However, α -chloroacetamides are thermally labile. At temperatures exceeding 250 °C, the molecule is highly susceptible to dehydrohalogenation (loss of HCl) and intermolecular polymerization. Therefore, the atmospheric boiling point is a theoretical extrapolation; empirical determination strictly requires vacuum distillation.

Table 1: Summarized Physicochemical Data
PropertyValue / Predicted RangeMethod / Rationale
Molecular Formula C₁₅H₁₄ClNO₂Exact Mass: 275.07 g/mol
Melting Point (MP) 75.0 – 95.0 °C (Predicted)Extrapolated from N-benzyl-2-chloroacetamide
Boiling Point (Atmospheric) > 450 °C at 760 mmHg (Theoretical)Group additivity; decomposes prior to boiling
Boiling Point (Vacuum) 210 – 230 °C at 10 mmHg (Est.)Clausius-Clapeyron extrapolation
Density ~1.25 g/cm³Isosteric estimation

Experimental Protocols: Self-Validating Phase Analysis

To prevent the reporting of artifactual data caused by thermal degradation, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems, ensuring that the limits of thermal stability are established before phase transition measurements are finalized.

Protocol A: Precise Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is mandatory for this compound, as visual capillary methods cannot accurately distinguish between true melting and early-stage thermal decomposition.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the analyte into a standard aluminum crucible. Seal the crucible with a pierced lid.

    • Causality: The pierced lid allows for the outgassing of any residual crystallization solvents. If sealed hermetically, solvent vaporization creates internal pressure, which artificially depresses the endothermic melting peak.

  • Atmosphere Control: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a continuous flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the electron-rich phenoxy ether linkage during the heating cycle.

  • Thermal Ramping: Equilibrate the system at 25 °C, then initiate a heating ramp of 10 °C/min up to 150 °C.

    • Causality: A 10 °C/min ramp is the thermodynamic sweet spot; it provides an optimal signal-to-noise ratio for the heat flow sensor without inducing significant thermal lag across the sample mass.

  • Data Acquisition: Record the extrapolated onset temperature ( Tonset​ ) of the primary endotherm. This value represents the true thermodynamic melting point.

Protocol B: Boiling Point Determination via TGA and Vacuum Distillation

Because the compound will degrade before reaching its atmospheric boiling point, Thermogravimetric Analysis (TGA) must precede distillation.

  • TGA Pre-Screening: Heat a 10 mg sample in a platinum pan at 10 °C/min from 25 °C to 500 °C under N2​ . Identify the degradation onset temperature ( Td​ ), defined as the point of 5% mass loss.

    • Causality: Establishing Td​ ensures the subsequent distillation parameters do not exceed the compound's thermal stability limit, thereby preventing explosive dehydrohalogenation in the glassware.

  • Vacuum Setup: Assemble a short-path distillation apparatus equipped with a high-vacuum pump and a digital Pirani gauge. Achieve and maintain a stable pressure of 10 mmHg.

  • Distillation: Submerge the distillation flask in a temperature-controlled oil bath. Slowly increase the temperature until a steady reflux ring is observed and the distillate begins to collect. Record the vapor temperature at the distillation head.

  • Extrapolation: Utilize the Clausius-Clapeyron equation to convert the observed vacuum boiling point to the theoretical atmospheric boiling point for standardized reporting.

G N1 Compound Synthesis (CAS: 372137-82-1) N2 DSC Analysis (Melting Point Determination) N1->N2 N3 TGA Analysis (Thermal Degradation Limit) N1->N3 N4 Vacuum Distillation (Boiling Point Extrapolation) N3->N4 Establishes max temp limit

Fig 1: Sequential thermal analysis workflow to prevent degradation of reactive chloroacetamides.

Application in Drug Development: The Chloroacetamide Warhead

Beyond its physical properties, the core utility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide lies in its application as a covalent modifier in pharmacology.

The α -chloroacetamide functional group is a privileged electrophilic "warhead" used to target both non-catalytic cysteines in kinases and catalytic cysteines in bacterial enzymes. As demonstrated in the development of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors and bacterial MurA inhibitors , the chloroacetamide moiety relies on a highly specific mechanism of action:

  • Proximity-Driven Binding: The lipophilic 3-phenoxybenzyl group anchors the molecule into the hydrophobic pocket of the target protein, positioning the warhead adjacent to a reactive cysteine residue.

  • Nucleophilic Attack ( SN​2 ): The thiolate anion of the cysteine attacks the electrophilic α -carbon of the acetamide.

  • Irreversible Adduct Formation: The chloride ion acts as a leaving group, resulting in the formation of a stable, irreversible thioether bond that permanently inactivates the target protein .

Mechanism Target Target Kinase/Enzyme (Free Cysteine -SH) Reaction SN2 Nucleophilic Attack (Chloride Elimination) Target->Reaction Warhead Chloroacetamide Warhead (Electrophilic α-carbon) Warhead->Reaction Adduct Irreversible Thioether Adduct (Target Inhibition) Reaction->Adduct

Fig 2: Covalent binding mechanism of the chloroacetamide warhead to target cysteines.

References

  • Frontiers in Pharmacology Title: Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent Source: Frontiers Media URL:[Link]

  • European Journal of Medicinal Chemistry Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: PubMed (National Institutes of Health) URL:[Link]

  • Journal of Medicinal Chemistry Title: Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors Source: American Chemical Society (ACS) Publications URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Introduction & Mechanistic Rationale 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide (also referred to as N-(3-phenoxybenzyl)-2-chloroacetamide) is a highly versatile electrophilic intermediate[1]. It is frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide (also referred to as N-(3-phenoxybenzyl)-2-chloroacetamide) is a highly versatile electrophilic intermediate[1]. It is frequently utilized in the development of enzyme inhibitors, such as selective monoamine oxidase B (MAO-B) inhibitors[2], and serves as a critical building block for agrochemicals featuring the privileged 3-phenoxybenzyl moiety.

The synthesis relies on a nucleophilic acyl substitution. The primary amine of 3-phenoxybenzylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. Because the acyl chloride is significantly more reactive than the α -alkyl chloride, the amidation proceeds selectively, leaving the α -chloro group intact for downstream functionalization or target binding[3].

Causality & Experimental Design Choices (E-E-A-T)

To ensure a self-validating and high-yielding protocol, several critical experimental parameters must be controlled:

  • Temperature Control (0 °C to Room Temperature): The reaction between an acyl chloride and an aliphatic amine is highly exothermic. Performing the initial dropwise addition at 0 °C prevents thermal runaway[4][5]. Lower temperatures also kinetically suppress side reactions, such as the premature nucleophilic displacement of the α -chloride by excess amine, which would lead to unwanted dimerized or oligomeric byproducts.

  • Base Selection (Triethylamine - TEA): TEA serves as a non-nucleophilic acid scavenger. As the amidation proceeds, one equivalent of hydrogen chloride (HCl) is generated. Without a scavenger, this HCl would protonate the starting 3-phenoxybenzylamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion[6].

  • Solvent Selection (Dichloromethane - DCM): DCM is chosen for its excellent solubilizing properties for both the starting materials and the resulting amide. Furthermore, it is aprotic, ensuring no competitive solvolysis of the moisture-sensitive chloroacetyl chloride occurs during the reaction[7].

Quantitative Data: Reaction Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Phenoxybenzylamine 199.251.001.99 g (10.0 mmol)Nucleophile / Starting Material
Chloroacetyl Chloride 112.941.201.35 g (12.0 mmol)Electrophile / Acylating Agent
Triethylamine (TEA) 101.191.501.52 g (15.0 mmol)Acid Scavenger (Base)
Dichloromethane (DCM) 84.93N/A30.0 mLAprotic Solvent

Step-by-Step Methodology

Phase 1: Preparation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (nitrogen or argon).

  • Add 3-phenoxybenzylamine (1.99 g, 10.0 mmol) and anhydrous DCM (20 mL) to the reaction flask.

  • Inject anhydrous triethylamine (TEA) (2.1 mL, ~15.0 mmol) into the stirring solution.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes[5].

Phase 2: Reaction Execution
  • In a separate dry vial, dilute chloroacetyl chloride (0.96 mL, ~12.0 mmol) in anhydrous DCM (10 mL).

  • Using a syringe or dropping funnel, add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 15–20 minutes. It is critical to maintain the internal temperature near 0 °C during this step[7].

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir the mixture continuously at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 7:3 v/v) until the starting amine is completely consumed[7].

Phase 3: Workup & Isolation
  • Quench the reaction by slowly adding 20 mL of ice-cold distilled water to the flask to hydrolyze any unreacted chloroacetyl chloride.

  • Transfer the biphasic mixture to a separatory funnel. Extract the organic layer and wash it sequentially with:

    • 1.0 M aqueous HCl (2 × 20 mL) to remove unreacted amine and TEA salts.

    • Saturated aqueous NaHCO 3​ (2 × 20 mL) to neutralize residual acid.

    • Saturated aqueous NaCl (brine) (1 × 20 mL) to remove bulk water[8].

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO 4​ ) or sodium sulfate (Na 2​ SO 4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product[4].

Phase 4: Purification
  • Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of diethyl ether/petroleum ether) or via silica gel column chromatography to afford pure 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide[5][6].

Process Visualization

SynthWorkflow A 3-Phenoxybenzylamine + TEA in DCM B Cool to 0 °C (Ice Bath) A->B C Dropwise Addition Chloroacetyl Chloride B->C D Stir at RT (2-4 hours) C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F Drying & Concentration (MgSO4, Rotary Evap) E->F G Purification (Recrystallization/Silica) F->G H 2-Chloro-N-[(3-phenoxyphenyl) methyl]acetamide G->H

Synthetic workflow for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

References

  • Title: Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction[4] Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors[2] Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL: [Link]

Sources

Application

purification techniques for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

An Application Guide to the Purification of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Abstract This comprehensive application note provides detailed methodologies for the purification of 2-chloro-N-[(3-phenoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Abstract

This comprehensive application note provides detailed methodologies for the purification of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, a key intermediate in various synthetic applications, including drug discovery. The purity of this compound is paramount for ensuring reproducible experimental outcomes and the integrity of downstream products.[1] This guide, intended for researchers, scientists, and drug development professionals, details two primary purification techniques: recrystallization and flash column chromatography. It further outlines a suite of analytical methods for the rigorous validation of product purity. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction and Physicochemical Profile

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is an N-substituted chloroacetamide derivative. Compounds of this class are versatile synthetic intermediates.[2][3] The presence of the reactive chloroacetyl group makes it a valuable building block for introducing new functionalities via nucleophilic substitution. Given its role as a precursor, achieving high purity is a critical, non-negotiable step to prevent the introduction of impurities into subsequent synthetic stages.

A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective purification strategy.

Table 1: Physicochemical Properties of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide and Related Compounds

Property2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (Predicted/Analog Data)Justification/Reference Compound
Molecular FormulaC₁₅H₁₄ClNO₂N/A
Molecular Weight275.73 g/mol N/A
AppearanceOff-white to pale yellow solidTypical for chloroacetamide derivatives.[4]
Melting Point~100-123 °CBased on similar structures like 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (100 °C) and 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide (123 °C).[5][6]
SolubilitySoluble in methanol, ethanol, ethyl acetate, DCM. Sparingly soluble in water.N-substituted acetamides are generally soluble in polar organic solvents.[2]
PolarityModerately PolarThe amide and ether functionalities contribute to its polarity.
Common Impurity Profile

The most common synthetic route to this compound involves the acylation of (3-phenoxyphenyl)methanamine with chloroacetyl chloride. Potential impurities arising from this synthesis are outlined below.

Table 2: Potential Impurities and Their Origin

ImpurityPotential OriginSignificance & Removal Strategy
(3-phenoxyphenyl)methanamineUnreacted starting material.Basic impurity; can be removed by an acidic wash during workup or by chromatography.
Chloroacetyl chloride / Chloroacetic acidUnreacted or hydrolyzed starting material.Acidic impurity; can be removed by a basic wash (e.g., NaHCO₃ solution) during workup.
(3-phenoxyphenyl)methanamine hydrochlorideFormation of salt with HCl by-product.Water-soluble; removed during aqueous workup.
Dimeric/Over-alkylated SpeciesSide reactions.Structurally similar; typically requires chromatographic separation.

Purification Methodologies

The selection of a purification technique is contingent on the impurity profile and the required scale. For 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, both recrystallization and column chromatography are highly effective.

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable technique for removing small amounts of impurities. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Protocol 2.1.1: Solvent Screening

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.

  • Place ~20-30 mg of the crude material into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed.

  • Heat the tubes in a water bath or on a hot plate, adding more solvent dropwise until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of crystals formed. An ideal solvent will yield a high recovery of pure crystals. An anti-solvent (a solvent in which the compound is insoluble, like water or hexane) can be added dropwise to a solution of the compound in a soluble solvent to induce crystallization.[7]

Protocol 2.1.2: Bulk Recrystallization

  • Transfer the crude 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide to an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with stirring (e.g., on a stirring hotplate). Continue adding solvent until the solid is fully dissolved.

  • If the solution is colored, activated charcoal can be added and the solution hot-filtered to remove colored impurities.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once crystallization begins, the flask can be moved to an ice bath to maximize product recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Method 2: Flash Column Chromatography

For mixtures with closely related impurities or when very high purity is required, flash column chromatography is the method of choice.[8] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[9]

Protocol 2.2.1: Thin Layer Chromatography (TLC) for Solvent System Selection

  • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane (DCM).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems (mobile phases). Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity (e.g., 7:3, 1:1 Hexane:EtOAc, and then DCM:Methanol mixtures for more polar compounds).[10]

  • The ideal solvent system will provide a retention factor (Rƒ) of 0.25-0.35 for the target compound and show good separation from all impurities.

Protocol 2.2.2: Column Preparation and Elution

  • Column Packing: Prepare a slurry of silica gel in the least polar eluting solvent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[10]

  • Sample Loading (Dry Loading):

    • Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Diagram 1: Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System, Rf ~0.3) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column DryLoad 4. Dry Load Crude Sample Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect TLC_frac 7. Analyze Fractions by TLC Collect->TLC_frac Combine 8. Combine Pure Fractions TLC_frac->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Crude Crude Product (from synthesis) Purify Purification Step Crude->Purify Recryst Recrystallization Purify->Recryst High Yield Fewer Impurities Column Column Chromatography Purify->Column Complex Mixture High Purity Needed Pure_Candidate Purified Compound Recryst->Pure_Candidate Column->Pure_Candidate Validation Purity & Identity Validation Pure_Candidate->Validation HPLC HPLC (>98%) Validation->HPLC NMR NMR (Structure OK) Validation->NMR MS MS (Correct Mass) Validation->MS MP Melting Point (Sharp) Validation->MP Final Pure, Confirmed Product

Sources

Method

analytical methods for the characterization of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Comprehensive Analytical Characterization of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Introduction 2-chloro-N-[(3-phenoxyphenyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Introduction

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is a complex organic molecule featuring an acetamide linkage, a chloro-functionalized alkyl chain, and a phenoxy-phenyl backbone. As with many novel chemical entities in research and pharmaceutical development, comprehensive and unambiguous characterization is a prerequisite for its use in further applications, be it as a synthetic intermediate, a potential bioactive agent, or a reference standard. The identity, purity, and stability of such compounds must be rigorously established to ensure the validity and reproducibility of scientific results.[1][2]

This guide provides a multi-faceted analytical strategy for the thorough characterization of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide. We move beyond simple procedural lists to explain the causality behind the selection of each technique and protocol. The methods described herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure trustworthy and reliable data generation. The protocols are grounded in established methodologies for analogous acetamide and phenoxy-containing compounds, providing a robust framework for analysis.[3][4][5]

Chromatographic Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Principle of the Method

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for assessing the purity of non-volatile, moderately polar organic compounds like 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide. The molecule is partitioned between a non-polar stationary phase (typically C18) and a polar mobile phase. By systematically increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their relative hydrophobicity, allowing for the separation of the main component from impurities. UV detection is ideal due to the presence of aromatic chromophores in the molecule.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (e.g., 1 mg/mL in ACN) MobilePhase 2. Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) SamplePrep->MobilePhase Degas 3. Degas Solutions (Sonication/Vacuum) MobilePhase->Degas Equilibrate 4. Equilibrate Column (Initial Mobile Phase Conditions) Degas->Equilibrate Inject 5. Inject Sample (e.g., 10 µL) Equilibrate->Inject Separate 6. Gradient Elution (Separation based on hydrophobicity) Inject->Separate Detect 7. UV Detection (e.g., 254 nm) Separate->Detect Chromatogram 8. Generate Chromatogram Detect->Chromatogram Integrate 9. Integrate Peaks Chromatogram->Integrate Calculate 10. Calculate Purity (% Area Normalization) Integrate->Calculate NMR_Logic cluster_structure Chemical Structure cluster_spectra Expected NMR Signals Structure H_Aromatic ¹H: Aromatic Protons ~7.0-7.5 ppm, multiplet, 9H Structure->H_Aromatic ¹H NMR H_NH ¹H: Amide Proton (NH) ~8.5 ppm, triplet, 1H Structure->H_NH ¹H NMR H_Benzylic ¹H: Benzylic Protons (CH₂-N) ~4.5 ppm, doublet, 2H Structure->H_Benzylic ¹H NMR H_Chloro ¹H: Chloro-Alkyl Protons (CH₂Cl) ~4.1 ppm, singlet, 2H Structure->H_Chloro ¹H NMR C_Aromatic ¹³C: Aromatic Carbons ~115-160 ppm, multiple signals Structure->C_Aromatic ¹³C NMR C_Amide ¹³C: Amide Carbonyl (C=O) ~165 ppm Structure->C_Amide ¹³C NMR C_Chloro ¹³C: Chloro-Alkyl Carbon (CH₂Cl) ~43 ppm Structure->C_Chloro ¹³C NMR C_Benzylic ¹³C: Benzylic Carbon (CH₂-N) ~44 ppm Structure->C_Benzylic ¹³C NMR

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CPMA)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Plasma and Environmental Water Samples Instrumentation: UPLC coupled with Triple Quadrupole (QqQ) Mass Spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Plasma and Environmental Water Samples Instrumentation: UPLC coupled with Triple Quadrupole (QqQ) Mass Spectrometry

Introduction & Chemical Context

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CPMA) is a highly versatile synthetic molecule. Structurally, it features a reactive chloroacetamide electrophile and a lipophilic 3-phenoxybenzyl moiety. In the realm of drug discovery, the chloroacetamide warhead is frequently deployed in targeted covalent inhibitors (TCIs) to irreversibly bind cysteine residues on target proteins. Conversely, in agrochemical development, similar scaffolds are utilized as potent herbicides.

Accurate quantification of CPMA is critical for determining pharmacokinetic (PK) parameters, assessing half-life, and monitoring environmental degradation. However, the molecule's inherent reactivity and hydrophobicity present unique analytical challenges that require a highly optimized, causality-driven LC-MS/MS approach.

Analytical Challenges & Causality-Driven Solutions

As a Senior Application Scientist, it is crucial to look beyond standard parameters and understand the why behind each methodological choice:

  • Chemical Instability & Ex Vivo Reactivity: Chloroacetamides are susceptible to nucleophilic attack (e.g., by glutathione in plasma) and base-catalyzed hydrolysis. Solution: Sample preparation must include immediate quenching with an acidic crash solvent to denature proteins and halt ex vivo covalent binding. Chromatographic mobile phases must be maintained at an acidic pH (e.g., 0.1% Formic Acid) to prevent on-column degradation.

  • Hydrophobicity & Carryover: The 3-phenoxybenzyl group imparts significant lipophilicity (predicted logP≈3.5−4.0 ). Solution: A high-organic wash step and rigorous autosampler needle-wash protocols (e.g., 1:1:1:1 Methanol:Acetonitrile:Isopropanol:Water with 0.1% Formic Acid) are mandatory to prevent hydrophobic carryover on the injection rotor.

  • Ionization Efficiency: The secondary amide and ether oxygen provide excellent proton affinity. Solution: Positive Electrospray Ionization (ESI+) is the optimal mode, leveraging the acidic mobile phase to ensure complete protonation [M+H]+ prior to droplet desolvation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST), matrix-matched calibration, and internal standard (IS) tracking to continuously monitor extraction efficiency and instrument performance.

Step-by-Step Sample Preparation (Protein Precipitation)

Note: This extraction protocol is optimized for plasma but can be adapted for environmental water via Solid Phase Extraction (SPE) as outlined in .

  • Aliquot: Transfer 50 µL of the biological sample into a pre-chilled 96-well polypropylene plate.

  • Quench & Spike: Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate Internal Standard (e.g., Alachlor- d13​ at 50 ng/mL).

    • Causality: The acid halts reactive binding, the cold organic solvent precipitates proteins, and the stable-isotope IS corrects for subsequent ESI matrix suppression.

  • Agitate: Vortex the plate for 2 minutes at 1000 rpm to ensure complete mixing and protein flocculation.

  • Isolate: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Injecting a highly organic extract directly onto a reversed-phase column causes the "solvent effect" (peak splitting/broadening). Diluting with water focuses the analyte at the head of the column.

Liquid Chromatography (UPLC) Setup

Elevated column temperatures are critical for chloroacetamide analysis to reduce mobile phase viscosity, thereby lowering system backpressure and improving mass transfer kinetics for sharper peaks, a principle well-documented in.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temperature: 45°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Mass Spectrometry (MS/MS) Setup

The fragmentation of the 3-phenoxybenzyl moiety reliably yields a highly stable carbocation at m/z 183.1, which serves as the primary quantifier due to its exceptional signal-to-noise ratio, consistent with known .

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Data Presentation & Quantitative Parameters

Table 1: Optimized MRM Transitions for CPMA
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Ion PurposeStructural Origin
CPMA 276.1183.120Quantifier3-Phenoxybenzyl carbocation
CPMA 276.193.035Qualifier 1Phenoxy cation
CPMA 276.1240.115Qualifier 2Loss of HCl [M+H−36]+
IS (Alachlor- d13​ ) 283.2175.118Internal StdCleavage of N-alkoxyalkyl group
Table 2: UPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Curve
0.00.40955Initial
1.00.40955Isocratic hold (Focusing)
4.00.401090Linear ramp (Elution)
5.50.401090High-organic wash (Clear carryover)
5.60.40955Step return
7.00.40955Re-equilibration
Table 3: System Suitability & QC Criteria (Self-Validation)
ParameterAcceptance CriteriaCorrective Action if Failed
Blank Injection (Carryover) <20% of LLOQ peak areaReplace needle wash solvent; extend wash time.
IS Area Variation ±15% across all samplesCheck for matrix suppression; re-prep samples.
Qualifier Ion Ratio ±20% of reference standardInvestigate co-eluting matrix interference.

Visualizations

LCMS_Workflow A Sample Prep (Acidic Crash & Dilution) B UPLC Separation (C18, 45°C) A->B C ESI+ Ionization (m/z 276.1) B->C D QqQ MS/MS (MRM Mode) C->D E Data Analysis (Quantitation & QC) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for CPMA quantification.

MSMS_Fragmentation Precursor [M+H]+ m/z 276.1 CPMA Frag1 m/z 183.1 3-Phenoxybenzyl Cation Precursor->Frag1 Cleavage of C-N bond Frag2 m/z 93.0 Phenoxy Cation Precursor->Frag2 Cleavage of Ether bond Frag3 m/z 240.1 [M+H - HCl]+ Precursor->Frag3 Loss of HCl

Figure 2: Proposed MS/MS fragmentation pathway for CPMA in ESI+ mode.

References

  • U.S. Environmental Protection Agency (EPA). "Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)." EPA.gov.[Link]

  • Vargo, J. D. (1998). "Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS." Analytical Chemistry / PubMed.[Link]

  • National Center for Biotechnology Information. "3-Phenoxybenzyl alcohol - Mass Spectrometry and Fragmentation." PubChem Database. [Link]

Method

Application Notes and Protocols for the Medicinal Chemistry Research of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Introduction: Unveiling the Potential of a Novel Chloroacetamide Derivative In the landscape of medicinal chemistry, the N-substituted-2-chloroacetamide scaffold is a recurring motif in the design of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Chloroacetamide Derivative

In the landscape of medicinal chemistry, the N-substituted-2-chloroacetamide scaffold is a recurring motif in the design of biologically active molecules. These compounds are recognized for their diverse applications, including anticancer, antimicrobial, and anti-inflammatory activities. The inherent reactivity of the α-chloroacetamide group makes it a valuable pharmacophore, capable of forming covalent bonds with biological targets, a mechanism increasingly harnessed in modern drug design.[1]

This guide focuses on a specific, yet underexplored, member of this class: 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide . The incorporation of a 3-phenoxyphenylmethyl group introduces a significant degree of lipophilicity and unique steric and electronic properties, suggesting the potential for novel biological activities and target interactions. While specific data for this compound is scarce in public literature, this document serves as a comprehensive guide for researchers initiating its investigation. We will draw upon established knowledge of structurally related compounds to provide detailed protocols for its synthesis, characterization, and initial biological evaluation.

The primary hypothesis for the mechanism of action of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, based on its chemical structure, is its function as a covalent inhibitor. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues, such as cysteine or histidine, within the active site of a target protein.[1] This irreversible binding can lead to potent and prolonged inhibition of enzyme activity.

Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. Below is a summary of the predicted and known properties for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide and its close structural analogs.

Property2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (Predicted)N-Benzyl-2-chloroacetamide (Experimental)
Molecular Formula C₁₅H₁₄ClNO₂C₉H₁₀ClNO
Molecular Weight 275.73 g/mol 183.63 g/mol [2][3]
Melting Point Not available93-96 °C[2]
Appearance Likely a white to off-white solidWhite to off-white solid
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.Soluble in organic solvents.
InChI Key Not availableSRAXAXHQMCQHSH-UHFFFAOYSA-N[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

This protocol describes a standard method for the synthesis of N-substituted-2-chloroacetamides via the acylation of a primary amine.

Principle: The synthesis involves the nucleophilic acyl substitution reaction between (3-phenoxyphenyl)methanamine and chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Materials:

  • (3-phenoxyphenyl)methanamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-phenoxyphenyl)methanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine (3-phenoxyphenyl)methanamine Reaction Acylation in DCM with Et3N at 0°C to RT Amine->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Purification->Product Pure Product Covalent_Inhibition cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Covalent Modification cluster_mechanism Mechanism Detail Enzyme Enzyme (E) + Inhibitor (I) Complex Enzyme-Inhibitor Complex (E·I) Enzyme->Complex k_on Complex->Enzyme k_off CovalentComplex Covalently Modified Enzyme (E-I) Complex->CovalentComplex k_inact Cys Cysteine Residue (Enzyme-SH) Adduct Covalent Adduct (Enzyme-S-Inhibitor) Cys->Adduct Inhibitor 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Inhibitor->Adduct

Sources

Application

experimental design for testing the biological effects of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Profiling a Covalent Modulator Targeting Voltage-Gated Sodium Channels (Nav) Introduction & Scientific Rationale The compound 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (also known as 2-chloro-N-(3-phenoxybenzyl)aceta...

Author: BenchChem Technical Support Team. Date: March 2026

Profiling a Covalent Modulator Targeting Voltage-Gated Sodium Channels (Nav)

Introduction & Scientific Rationale

The compound 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (also known as 2-chloro-N-(3-phenoxybenzyl)acetamide) represents a rationally designed bifunctional molecule with significant potential as a Targeted Covalent Inhibitor (TCI) and agrochemical lead. Its structure integrates two distinct pharmacophores that dictate its biological mechanism of action:

  • 3-Phenoxybenzyl Moiety: A highly lipophilic domain classically recognized by the lipid-exposed cavities of Voltage-Gated Sodium Channels (Nav). This moiety is the primary binding determinant in Type I pyrethroid insecticides (e.g., permethrin), driving non-covalent affinity ( kon​/koff​ ) by intercalating between the domain II S4-S5 linker and the IIS5/IIIS6 helices of the Nav channel .

  • Chloroacetamide Warhead: A well-characterized, moderately reactive electrophile. Chloroacetamides undergo nucleophilic substitution ( SN​2 ) with the thiolate anions of proximal cysteine residues. Unlike highly reactive acrylamides, chloroacetamides offer a balanced intrinsic reactivity, minimizing off-target toxicity while ensuring robust covalent target engagement ( kinact​ ) , .

Hypothesis: We postulate that the 3-phenoxybenzyl group directs the molecule to the Nav channel's pyrethroid-binding pocket, positioning the chloroacetamide warhead in close proximity to a susceptible cysteine residue. Subsequent covalent alkylation effectively locks the channel in a modified state (e.g., prolonged open state or inactivation block), providing sustained functional modulation.

Experimental Workflow & Causality

To rigorously evaluate this compound, we deploy a three-tier self-validating experimental system.

  • Tier 1: Intrinsic Reactivity Profiling (GSH Assay). Causality: Covalent drugs must strike a delicate balance between aqueous stability and electrophilic reactivity. Measuring the half-life ( t1/2​ ) of the compound in the presence of glutathione (GSH) ensures the chloroacetamide is not hyper-reactive (which would cause indiscriminate protein alkylation and assay interference) nor completely inert.

  • Tier 2: Functional Target Engagement (Patch-Clamp). Causality: Because the 3-phenoxybenzyl group targets ion channels, whole-cell patch-clamp electrophysiology is the gold standard. It allows for the real-time measurement of state-dependent modulation of Nav gating kinetics.

  • Tier 3: Covalent Validation (Intact Mass Spectrometry). Causality: Functional modulation alone does not prove covalency. Intact protein MS is required to confirm a 1:1 stoichiometric adduct formation, distinguishing irreversible alkylation from high-affinity non-covalent binding .

Workflow Compound 2-chloro-N-[(3-phenoxyphenyl) methyl]acetamide Tier1 Tier 1: Intrinsic Reactivity (GSH LC-MS Assay) Compound->Tier1 Assess Electrophilicity Tier2 Tier 2: Functional Assay (Patch-Clamp Nav) Tier1->Tier2 t1/2 > 30 min Tier3 Tier 3: Covalent Validation (Intact Mass Spec) Tier2->Tier3 Modulates Tail Currents Decision Hit Progression Tier3->Decision 1:1 Adduct Confirmed

Figure 1: Three-tier self-validating workflow for evaluating covalent Nav channel modulators.

Data Presentation & Expected Outcomes

The following table outlines the quantitative thresholds required to validate the biological efficacy of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

AssayParameterTarget ThresholdBiological Significance
GSH Reactivity t1/2​ (pH 7.4, 37°C)30 – 120 minutesEnsures optimal electrophilicity; avoids pan-assay interference.
Patch-Clamp IC50​ / EC50​ < 1 µMPotent functional modulation of the target sodium channel.
Patch-Clamp Tail Current Decay ( τ )> 50 msIndicates stabilization of the channel's open state (Type I behavior).
Intact Mass Spec Mass Shift ( ΔM )+ 239.07 Da*Confirms 1:1 covalent alkylation (loss of HCl during SN​2 ).

*Note: The exact mass of the compound is 275.07 Da. Covalent attachment via SN​2 displaces the chloride ion, resulting in a net addition of ~239.07 Da to the target protein.

Detailed Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay (LC-MS/MS)

Objective: Quantify the intrinsic electrophilicity of the chloroacetamide warhead to predict in vivo stability and off-target liability.

Reagents & Buffers:

  • Assay Buffer: 100 mM Potassium Phosphate (PBS), pH 7.4. Causality: A pH of 7.4 is critical to maintain the physiological ratio of the thiolate anion ( GS− ), which is the actual nucleophile in the SN​2 reaction.

  • GSH Stock: 10 mM reduced L-glutathione in H2​O (prepared fresh daily to prevent auto-oxidation).

  • Compound Stock: 10 mM 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in anhydrous DMSO.

  • Quenching Solution: Cold Acetonitrile (ACN) containing 1 µM internal standard (e.g., labetalol).

Step-by-Step Methodology:

  • Preparation: Pre-warm the Assay Buffer to 37°C in a thermomixer.

  • Reaction Initiation: In a 1.5 mL Eppendorf tube, mix 980 µL of Assay Buffer with 10 µL of GSH Stock (final GSH = 100 µM). Add 10 µL of Compound Stock (final compound = 10 µM, 1% DMSO) to initiate the reaction. Vortex immediately.

  • Kinetic Sampling: At precise time points ( t=0,15,30,60,120,and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of Quenching Solution to precipitate salts and halt the SN​2 reaction.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Monitor the disappearance of the parent compound ( m/z[M+H]+=276.08 ) using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope, and determine the half-life ( t1/2​=0.693/kobs​ ).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Evaluate the functional modulation and state-dependent covalent binding of the compound to Nav channels.

Reagents & Buffers:

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, ~300 mOsm).

  • Intracellular Solution (ICS): 10 mM NaF, 110 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH, ~290 mOsm). Causality: Cesium and Fluoride ions are explicitly chosen to block endogenous voltage-gated potassium and calcium channels, isolating the pure sodium current for accurate kinetic analysis.

  • Cell Line: HEK293T cells stably expressing human Nav1.5 or insect para-type Nav channels.

Step-by-Step Methodology:

  • Cell Preparation: Plate Nav-expressing HEK293T cells on glass coverslips 24 hours prior to the experiment.

  • Seal Formation: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ. Form a GΩ seal and apply brief negative pressure to rupture the membrane and achieve the whole-cell configuration.

  • Baseline Recording: Clamp the holding potential at -100 mV. Apply a 20 ms depolarizing test pulse to -10 mV every 10 seconds. Record the baseline peak inward sodium current and the decay kinetics for 3 minutes to ensure stability.

  • Compound Perfusion: Perfuse the ECS containing 1 µM of the test compound.

  • State-Dependent Protocol: Because covalent binding often requires the channel to be in an open or inactivated state to expose cryptic cysteines, apply a train of depolarizing pulses (10 Hz) for 2 minutes.

  • Measurement of Tail Currents: Post-perfusion, apply a standard depolarizing pulse and observe the repolarization phase. A prolonged, slowly decaying inward tail current indicates that the 3-phenoxybenzyl moiety has stabilized the open state.

  • Washout & Irreversibility Check: Perfuse with compound-free ECS for 5 minutes. A lack of recovery in the channel kinetics confirms the irreversible nature of the chloroacetamide-mediated covalent alkylation.

MOA Step1 1. Lipid Bilayer Partitioning 3-phenoxybenzyl group drives lipophilicity Step2 2. Non-Covalent Recognition Binds Nav Domain II (S4-S5 linker) Step1->Step2 kon / koff (Reversible) Step3 3. Covalent Alkylation Chloroacetamide reacts with proximal Cysteine Step2->Step3 kinact (SN2 Reaction) Step4 4. Channel Modulation Prolonged open state or Inactivation block Step3->Step4 Irreversible Modulation

Figure 2: Mechanistic pathway of covalent Nav channel modulation by the bifunctional compound.

References

  • Huang F, Han X, Xiao X, Zhou J. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. 2022; 27(22):7728.[Link]

  • O'Reilly AO, Khambay BPS, Williamson MS, Field LM, Wallace BA, Davies TGE. Modelling insecticide-binding sites in the voltage-gated sodium channel. Biochemical Journal. 2006; 396(2):255-263.[Link]

  • Basu R, Fletcher S. Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. RSC Chemical Biology. 2026; Advance Article.[Link]

Method

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Developed for Researchers, Scientists, and Drug Development Professionals. Introduction 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is an organic compound of interest in pharmaceutical development and chemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Developed for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is an organic compound of interest in pharmaceutical development and chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for separating, identifying, and quantifying components in a mixture, making it an ideal choice for the analysis of this acetamide derivative.[1]

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide. The narrative explains the rationale behind the selection of chromatographic conditions and provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6]

Scientific Rationale for Method Development

The molecular structure of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, which includes two aromatic rings and an acetamide group, suggests that it is a moderately non-polar compound. This makes it an excellent candidate for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[1]

  • Stationary Phase Selection : A C18 (octadecylsilyl) column is proposed due to its widespread use and excellent hydrophobic separation capabilities for a broad range of organic molecules.[1][7] C18 columns provide a strong retention mechanism for non-polar and moderately polar compounds through hydrophobic interactions.[1]

  • Mobile Phase Selection : A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its miscibility with water, low viscosity, and favorable UV transparency at lower wavelengths.[8][9][10] A gradient elution is proposed to ensure efficient separation and sharp peak shapes.

  • Detector Selection : The presence of phenyl groups in the analyte's structure results in significant UV absorbance. A UV detector is therefore selected for its sensitivity and robustness in quantifying aromatic compounds. The detection wavelength will be determined by scanning the UV spectrum of a standard solution of the analyte to identify the wavelength of maximum absorbance (λmax), which is expected to be in the range of 220-280 nm.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chemicals and Reagents
  • 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide reference standard.

  • Acetonitrile (HPLC grade).[9][10]

  • Water (HPLC grade).

  • Methanol (HPLC grade).

Chromatographic Conditions
ParameterProposed Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (to be determined, e.g., 254 nm)

Protocols

Standard and Sample Preparation

A critical aspect of obtaining reliable HPLC results is proper sample preparation. The goal is to ensure the sample is compatible with the HPLC system and free of interferences.

  • Accurately weigh approximately 25 mg of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL).

  • Accurately weigh a sample containing 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the working standard range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Validation Protocol

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines, assessing the following parameters.[2][3][4][5][6]

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities or matrix components.

  • Protocol :

    • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

    • Inject a solution of the reference standard.

    • If available, inject a sample containing known impurities or a placebo mixture.

    • Perform stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the analyte and analyze the degraded samples to ensure that the degradation products do not co-elute with the main peak.

Linearity demonstrates that there is a direct correlation between the analyte concentration and the detector response over a defined range.[2]

  • Protocol :

    • Prepare at least five concentrations of the reference standard across the proposed range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria : r² ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Protocol : The range will be established based on the linearity, accuracy, and precision data.

  • Acceptance Criteria : The recommended range for the assay of a drug substance is typically 80% to 120% of the test concentration.[6]

Accuracy is the closeness of the test results to the true value.

  • Protocol :

    • Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-assay precision) :

    • Protocol : Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria : The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision) :

    • Protocol : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria : The RSD over the different conditions should be ≤ 2%.

  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope of the calibration curve):

    • Determine the slope (S) from the linearity study.

    • Determine the standard deviation (σ) of the response from multiple injections of a blank sample or the y-intercept of the regression line.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol :

    • Introduce small variations to the chromatographic conditions, one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic content)

    • Analyze a sample under each modified condition and evaluate the effect on the results (e.g., retention time, peak area, and tailing factor).

  • Acceptance Criteria : The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow from sample preparation to data analysis.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Accuracy Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Inter-relationships of HPLC method validation parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the quantitative analysis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide. The proposed method is based on sound scientific principles and established chromatographic techniques for similar compounds. Adherence to the detailed validation protocol, as per ICH Q2(R2) guidelines, will ensure that the method is accurate, precise, specific, and robust for its intended purpose in a research or quality control environment.

References

  • ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • Qualistery. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ACS Publications. (n.d.). Effect of Acetonitrile/Water Mobile-Phase Composition on Adsorption Characteristics of Reversed-Phase Liquid Chromatography. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Nacalai Tesque. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • KBV Research. (2024). Why is Acetonitrile Used in HPLC?. [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • Element Lab Solutions. (2019). HPLC method development critical decisions. [Link]

  • LCGC International. (2020). Method Development of C18 Columns and High pH. [Link]

  • Agilent. (2008). HPLC Method Development: Standard Practices and New Columns. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • ResearchGate. (2011). 2-Chloro-N-methyl-N-phenylacetamide. [Link]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]

  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide. [Link]

  • PMC. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • PubChemLite. 2-chloro-n-[(3-chlorophenyl)(phenyl)methyl]acetamide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identification and removal of impurities in 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide synthesis

Welcome to the technical support center for the synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

I. Overview of the Synthesis

The synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide typically involves the acylation of (3-phenoxyphenyl)methanamine with chloroacetyl chloride. This reaction, often conducted in the presence of a base, is a straightforward and common method for forming amide bonds. However, like any chemical transformation, it is susceptible to the formation of impurities that can complicate purification and impact the quality of the final product. Understanding the potential side reactions and the nature of these impurities is crucial for developing a robust and reproducible synthetic protocol.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine (3-phenoxyphenyl)methanamine Target 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Amine->Target Acylation AcylChloride Chloroacetyl Chloride AcylChloride->Target Base Base (e.g., Triethylamine, Na2CO3) Base->Target Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Target Impurities Process-Related Impurities Target->Impurities Side Reactions

Caption: General synthesis scheme for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Synthesis & Reaction Monitoring

Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue in amide synthesis. Several factors could be at play:

  • Insufficiently Activated Acyl Chloride: Chloroacetyl chloride can degrade upon exposure to moisture. Ensure you are using a fresh or properly stored bottle. If you are preparing the acyl chloride in situ from chloroacetic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the conversion to the acid chloride is complete before adding the amine.

  • Base Stoichiometry and Strength: The acylation reaction produces hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this HCl and drive the reaction to completion. Ensure at least one equivalent of a suitable base, such as triethylamine or sodium carbonate, is used. For less reactive amines, a stronger, non-nucleophilic base might be necessary.

  • Reaction Temperature: While many acylation reactions proceed readily at room temperature, some systems may require gentle heating to overcome activation energy barriers. However, excessive heat can promote side reactions and impurity formation. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature.

Q2: I am observing multiple spots on my TLC plate that are not my starting materials or product. What are these impurities?

A2: The formation of byproducts is a key challenge. Here are some common impurities and their likely origins:

  • Diacylated Amine: If the starting amine has other nucleophilic sites, or under forcing conditions, a second acylation can occur. In the case of (3-phenoxyphenyl)methanamine, this is less likely due to the single primary amine group.

  • Over-acylation Impurity: In some cases, the nitrogen of the newly formed amide can be further acylated, leading to a di-substituted impurity. This is more prevalent with less sterically hindered amines and highly reactive acylating agents.

  • Hydrolysis Products: If there is significant moisture in your reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid. This unreacted acid can be difficult to remove during workup.

  • Unreacted Starting Materials: As discussed in Q1, incomplete reactions will leave residual (3-phenoxyphenyl)methanamine and chloroacetyl chloride (or its hydrolysis product).

Impurity_Formation Start Synthesis Reaction Incomplete Incomplete Reaction Start->Incomplete Moisture Presence of Water Start->Moisture ExcessAcyl Excess Acylating Agent Start->ExcessAcyl Impurity1 Unreacted Starting Materials Incomplete->Impurity1 Impurity2 Chloroacetic Acid (Hydrolysis) Moisture->Impurity2 Impurity3 Di-substituted Impurity ExcessAcyl->Impurity3

Caption: Common pathways leading to impurity formation.

Workup & Purification

Q3: My crude product is an oil and won't crystallize. How can I purify it?

A3: Oily crude products are often the result of residual solvents or impurities preventing crystallization.

  • Initial Workup: A thorough aqueous workup is essential. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) will remove acidic impurities like chloroacetic acid. Finally, a brine wash will help to remove residual water before drying the organic layer over an anhydrous salt like Na2SO4 or MgSO4.

  • Column Chromatography: If recrystallization fails, column chromatography is the most effective method for purifying oily compounds. A systematic approach to developing a column chromatography method is outlined in the protocols section below.

  • Recrystallization: Even if the crude product is an oil, attempting recrystallization from a variety of solvent systems can sometimes induce crystallization. Common solvent systems for amides include ethanol, ethyl acetate/heptane, and dichloromethane/hexane.

Q4: After column chromatography, my product purity is still below 98%. What can I do to improve it?

A4: Achieving high purity often requires optimization of the purification technique.

  • Optimize Column Chromatography:

    • Solvent System: The choice of eluent is critical. A solvent system that gives your product an Rf value between 0.2 and 0.4 on TLC is a good starting point.

    • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Dissolve your crude product in a minimal amount of the eluent before loading it onto the column to ensure a tight band.

    • Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid combining fractions with impurities.

  • Recrystallization of Purified Product: Recrystallizing the product obtained from column chromatography can often remove trace impurities and significantly improve the final purity.

Impurity Identification

Q5: How can I identify the specific impurities in my product?

A5: A combination of analytical techniques is typically used for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Developing a gradient method can help to resolve closely eluting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the molecular weight of the separated components, which is invaluable for identifying potential impurity structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be an effective identification tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities if they can be isolated in sufficient quantity.

Analytical Technique Information Provided Primary Use in this Synthesis
TLC Qualitative assessment of reaction progress and purity.Rapid reaction monitoring and fraction analysis during chromatography.
HPLC/UPLC Quantitative analysis of product purity and impurity levels.Final purity assessment and quality control.
LC-MS Molecular weight of components.Identification of unknown impurities.
GC-MS Molecular weight of volatile components.Analysis for residual solvents and volatile starting materials.
NMR Detailed structural information.Structural elucidation of isolated impurities.

III. Experimental Protocols

Protocol 1: General Synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
  • To a solution of (3-phenoxyphenyl)methanamine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in an aprotic solvent (e.g., dichloromethane), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

IV. References

  • BenchChem. (2025). Comparative Analysis of Analytical Methods for Process-Related Impurities in Ranolazine Intermediate A. Benchchem. Retrieved from

  • Singh, B., & Kumar, R. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-28.

  • Gowda, B. T., Kozíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987.

  • Zhi, L.-H., Wu, W.-N., Li, X.-X., Li, Y.-W., & Wang, Y. (2011). 2-Chloro-N-methyl-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o68.

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide. Google Patents. Retrieved from

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA Journal. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide. Google Patents. Retrieved from

  • Gowda, B. T., Kozíšek, J., Kožíšek, J., Fuess, H., & Svoboda, I. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o949.

  • PubChem. (n.d.). *2-Chloro

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Welcome to the Technical Support Center for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide . As a targeted electrophile featuring an α -chloroacetamide warhead and a lipophilic 3-phenoxybenzyl moiety, this compound is hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide . As a targeted electrophile featuring an α -chloroacetamide warhead and a lipophilic 3-phenoxybenzyl moiety, this compound is highly valuable for covalent ligand discovery and chemical biology. However, its inherent reactivity requires precise handling.

This guide provides drug development professionals and assay scientists with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure data integrity during in vitro and in vivo experiments.

Core Degradation Pathways: Mechanistic Breakdown

Understanding the chemical vulnerabilities of your compound is the first step in troubleshooting assay artifacts. The α -chloroacetamide group is an alkylating agent susceptible to three primary degradation pathways[1][2]:

  • S N​ 2 Nucleophilic Substitution (Biological Alkylation): The primary mechanism of action is also its primary degradation route in biological media. The highly electrophilic α -carbon undergoes rapid S N​ 2 attack by biological thiols (e.g., Glutathione, Cysteine) [2].

  • Base-Catalyzed Hydrolysis: In aqueous buffers at pH > 7.0, hydroxide ions displace the chloride leaving group, converting the active warhead into an inert hydroxyacetamide[1].

  • Amide Cleavage: Under extreme pH conditions, the amide bond itself can hydrolyze, yielding 3-phenoxybenzylamine and chloroacetic acid[1].

DegradationPathways Parent 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (Parent Electrophile) GSH Glutathione Conjugate (+307 Da Mass Shift) SN2 Alkylation Parent->GSH Biological Nucleophiles (e.g., GSH, Cysteine) pH > 7.0 Hydroxy Hydroxyacetamide (-19 Da Mass Shift) Base-Catalyzed Hydrolysis Parent->Hydroxy Aqueous Buffer (OH- attack) AmideCleavage 3-Phenoxybenzylamine + Chloroacetic Acid Amide Cleavage Parent->AmideCleavage Strong Acid/Base Catalysis

Fig 1. Primary degradation pathways of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Troubleshooting Guide & FAQs

Q: My compound shows rapid loss of activity when diluted in my standard biochemical assay buffer (HEPES, pH 7.5, 1 mM DTT). What is happening? A: The loss of activity is a direct result of S N​ 2 alkylation by Dithiothreitol (DTT). Reducing agents like DTT or β -mercaptoethanol are potent nucleophiles that will rapidly scavenge α -chloroacetamides[2]. Causality-driven solution: Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which maintains protein disulfide reduction without alkylating your compound.

Q: I am observing a steady decline in stock concentration over a few months, even when stored at -20°C in DMSO. Why? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Even trace amounts of water in DMSO will initiate slow hydrolysis of the α -chloro group to the hydroxyacetamide derivative [3]. Causality-driven solution: Always prepare stocks in strictly anhydrous DMSO, aliquot into single-use vials, and purge with argon or nitrogen before sealing.

Q: How can I differentiate between compound precipitation and chemical degradation in my LC-MS/MS data? A: Precipitation results in a loss of the parent peak area without the appearance of new mass features. Chemical degradation will yield specific degradant peaks. Look for these specific MRM transitions:

  • Parent [M+H] + : m/z ~276.1

  • Hydroxyacetamide degradant: m/z ~258.1 (Loss of Cl [-35.5], addition of OH[+17])

  • GSH Adduct: m/z ~583.2 (Addition of Glutathione [+307 Da])

Self-Validating Experimental Protocol: Stability Assessment

To accurately determine the half-life ( t1/2​ ) of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, you must utilize a self-validating LC-MS/MS workflow. This protocol ensures that observed degradation is chemically genuine and not an artifact of poor solubility or non-specific matrix binding.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock in anhydrous DMSO.

    • Causality: Anhydrous conditions prevent premature baseline hydrolysis before the assay begins.

  • Self-Validation Checkpoint (Matrix Spiking): Prepare a parallel reaction containing a des-chloro analog (e.g., N-[(3-phenoxyphenyl)methyl]acetamide).

    • Causality: If the des-chloro analog disappears at the same rate as your parent compound, your issue is precipitation or non-specific plate binding, not chemical degradation.

  • Incubation: Dilute compounds to 10 μ M in the target buffer (e.g., PBS, pH 7.4). Incubate at 37°C in a shaking water bath.

  • Quenching (Timepoints 0, 1, 4, 12, 24h): Extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold Acetonitrile (ACN) containing 1 μ M of an isotopically labeled internal standard.

    • Causality: Cold ACN drops the dielectric constant of the solution and precipitates any proteins, instantly halting S N​ 2 reactions and hydrolysis. The internal standard normalizes any ionization suppression during MS analysis.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS in MRM mode.

StabilityWorkflow Start Initiate Stability Protocol Prep Prepare 10 mM Stock in Anhydrous DMSO Start->Prep Controls Spike Negative Control (Des-chloro analog) Prep->Controls Incubate Incubate 10 µM in Assay Buffer (Timepoints: 0h to 24h) Controls->Incubate Quench Quench with Cold ACN + Internal Standard Incubate->Quench LCMS LC-MS/MS MRM Analysis Quench->LCMS Validate Self-Validation: Did Negative Control Survive? LCMS->Validate Validate->Prep No (Assay Artifact/Precipitation) Analyze Calculate t1/2 & Map Degradants Validate->Analyze Yes (Valid Assay)

Fig 2. Self-validating LC-MS/MS workflow for assessing chloroacetamide stability.

Quantitative Stability Data

The following table summarizes the expected quantitative stability profile of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide under various standard assay conditions. Use this as a benchmark to validate your own internal LC-MS/MS results.

Environmental ConditionBuffer SystemTemp (°C)Primary DegradantEstimated Half-Life ( t1/2​ )
Acidic 50 mM Acetate, pH 5.037°CNone (Stable)> 72 hours
Physiological 50 mM PBS, pH 7.437°CHydroxyacetamide~ 48 hours
Basic 50 mM Tris, pH 9.037°CHydroxyacetamide< 12 hours
Nucleophilic (GSH) PBS + 5 mM GSH, pH 7.437°CGSH Adduct~ 1.5 hours
Reducing Assay HEPES + 1 mM DTT, pH 7.537°CDTT Adduct< 30 minutes

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL:[Link]

  • Detoxification of Cytotoxic Alachlor by Glutathione: Characterization of Conjugated Adducts by Electrospray Ionization Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL:[Link]

  • Chloroacetamide | CID 6580 - Experimental Properties & Stability Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

challenges and solutions in scaling up the production of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Welcome to the Technical Support Center for the synthesis and scale-up of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide . This guide is engineered for researchers, process chemists, and drug development professionals tra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide . This guide is engineered for researchers, process chemists, and drug development professionals transitioning this critical chloroacetamide intermediate from bench-scale discovery to pilot-scale production.

Scaling up the acylation of 3-phenoxybenzylamine with chloroacetyl chloride presents severe challenges, including violent exotherms, biphasic mass transfer limitations, and the handling of genotoxic impurities. This center provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure safe, high-yield production.

Process Logic & Mechanistic Design

The synthesis relies on a Schotten-Baumann-type nucleophilic acyl substitution. At the laboratory scale, this is often performed in anhydrous dichloromethane (DCM) using triethylamine as an organic base[1]. However, upon scale-up, triethylamine hydrochloride salts precipitate as a thick slurry, drastically increasing viscosity, impeding heat transfer, and creating localized thermal runaways[2].

To engineer a scalable process, we transition to a biphasic Schotten-Baumann system utilizing 2-methyltetrahydrofuran (2-MeTHF) and aqueous potassium carbonate (K₂CO₃). This keeps the inorganic salts dissolved in the aqueous layer, maintaining a stirrable emulsion and improving the environmental profile of the process[2].

ProcessWorkflow A 3-Phenoxybenzylamine + 2-MeTHF / K2CO3 (aq) B Cryogenic Cooling (0-5 °C) A->B C Dosing: Chloroacetyl Chloride (Controlled Rate) B->C D Biphasic Acylation (High Shear Mixing) C->D Exotherm Control E Genotoxin Quench (MeOH Addition) D->E IPC: >99% Conversion F Phase Separation & Aqueous Wash E->F Destroys Excess CAC G Crystallization (Heptane Anti-solvent) F->G Organic Phase H Final API Intermediate: 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide G->H >99% Purity

Process workflow for the scalable synthesis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Troubleshooting Guide & FAQs

LogicTree Issue Issue: Low Yield & High Impurities C1 Thermal Degradation Issue->C1 C2 Electrophile Hydrolysis Issue->C2 C3 Over-alkylation (Dimerization) Issue->C3 S1 Maintain 0-5 °C Dilute CAC Feed C1->S1 Controls Exotherm S2 Increase Stirring Shear Use 2-MeTHF C2->S2 Overcomes Mass Transfer S3 Strict Stoichiometry (1.05 eq CAC) C3->S3 Limits Excess Reagent

Diagnostic logic tree for troubleshooting common acylation scale-up failures.

Q1: We are experiencing severe temperature spikes during the addition of chloroacetyl chloride at the 1 kg scale. How do we mitigate this? A1: The acylation of amines with chloroacetyl chloride is highly exothermic, and the lower surface-area-to-volume ratio of pilot reactors drastically reduces heat dissipation[3]. Causality & Solution: Never add neat chloroacetyl chloride at scale. Dilute the acyl chloride in 2-MeTHF (1:2 ratio) and dose it via a continuous feed pump over 2–3 hours while maintaining the internal jacket temperature at 0–5 °C[3]. Ensure the dosing rate is dynamically linked to the internal thermocouple to halt addition if the temperature exceeds 5 °C.

Q2: Our yield is dropping due to the formation of chloroacetic acid. Why is this happening in a biphasic system? A2: In biphasic Schotten-Baumann reactions, the use of water can cause undesired hydrolysis of the electrophile (chloroacetyl chloride) if mass transfer between the aqueous and organic phases is inefficient[4]. Causality & Solution: The amine must react with the acyl chloride faster than the aqueous base hydrolyzes it. Increase the overhead stirring rate (e.g., >800 rpm) to generate high shear, reducing droplet size and maximizing the interfacial surface area. Alternatively, transition to a continuous flow reactor, which provides superior mixing and suppresses hydrolysis[4].

Q3: Chloroacetyl chloride is flagged as a Class 3 Genotoxic Impurity (GTI). How do we ensure it is completely purged from the final product? A3: Unreacted chloroacetyl chloride is highly reactive and poses significant genotoxic and safety hazards[5]. Causality & Solution: Implement a chemical quench. After the reaction reaches completion, add methanol (0.5 volumes) to the reactor. Methanol undergoes a nucleophilic acylation reaction with residual chloroacetyl chloride, converting it into methyl chloroacetate[5]. Methyl chloroacetate is non-genotoxic, highly stable, and easily washed away during the aqueous phase separation.

Self-Validating Scale-Up Protocol (1 kg Pilot Scale)

This protocol is engineered as a self-validating system. Progression to subsequent steps is strictly gated by In-Process Controls (IPCs) to guarantee batch integrity.

Step 1: Reactor Preparation & Biphasic Setup

  • Charge a 20 L jacketed glass-lined reactor with 3-phenoxybenzylamine (1.00 kg, 5.02 mol, 1.0 eq) and 2-MeTHF (10.0 L, 10 vol).

  • In a separate vessel, prepare the aqueous base by dissolving K₂CO₃ (1.04 kg, 7.53 mol, 1.5 eq) in deionized water (5.0 L, 5 vol).

  • Transfer the aqueous base to the main reactor. Initiate high-shear overhead stirring (850 rpm) to form an emulsion.

  • Set the reactor jacket to -5 °C and cool the internal mixture to 0–5 °C[3].

Step 2: Controlled Acylation

  • Prepare the electrophile feed: Dissolve chloroacetyl chloride (0.595 kg, 5.27 mol, 1.05 eq) in 2-MeTHF (1.2 L, 1.2 vol). Caution: Highly lachrymatory and corrosive; prepare in a contained environment[1].

  • Begin dropwise addition of the chloroacetyl chloride solution via a dosing pump.

  • Self-Validation Check: Monitor the internal thermocouple. Adjust the feed rate to ensure the internal temperature strictly remains ≤ 5 °C. Addition typically requires 2.5 hours.

  • Once addition is complete, allow the reactor to warm to 20 °C and stir for 2 hours.

Step 3: In-Process Control (IPC) & Genotoxin Quench

  • IPC Gate: Sample the organic layer and analyze via HPLC-UV. The reaction is validated as complete when unreacted 3-phenoxybenzylamine is < 1.0 Area %.

  • If complete, charge Methanol (0.5 L, 0.5 vol) to the reactor and stir for 30 minutes at 20 °C. This validates the destruction of residual genotoxic chloroacetyl chloride into methyl chloroacetate[5].

Step 4: Phase Separation & Isolation

  • Halt stirring and allow phases to separate for 30 minutes. Discard the lower aqueous layer (contains KCl salts and methyl chloroacetate).

  • Wash the upper organic layer with saturated aqueous NaHCO₃ (3.0 L) followed by brine (3.0 L)[1].

  • Concentrate the organic layer under reduced pressure (150 mbar, 40 °C) to approximately 3 volumes.

  • Charge n-heptane (7.0 L) dropwise over 1 hour to induce crystallization. Cool to 0 °C, filter the resulting white crystalline solid, and dry in a vacuum oven (50 °C, <10 mbar) for 12 hours.

Quantitative Process Parameters

The following table summarizes the expected quantitative metrics as the process scales from laboratory batch to theoretical continuous flow, highlighting the mitigation of key scale-up bottlenecks.

Scale / Reactor TypeBatch SizeSolvent / Base SystemExpected YieldTarget PurityKey Challenge Mitigated
Lab Scale (Batch) 10 gDCM / Triethylamine85–95%>98%Proof of concept[3]
Pilot Scale (Batch) 1 kg2-MeTHF / K₂CO₃ (aq)80–90%>98%Exotherm & Salt precipitation[2]
Production (Batch) 100 kg2-MeTHF / K₂CO₃ (aq)75–85%>99%Biphasic Mass Transfer[3]
Continuous Flow 1 kg/day 2-MeTHF / NaOH (aq)>90%>99%Space-Time-Yield & Hydrolysis[4]

Sources

Optimization

overcoming difficulties in the structural characterization of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural validation of complex, highly flexible synthetic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural validation of complex, highly flexible synthetic intermediates. The molecule 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (often referred to as N-(3-phenoxybenzyl)-2-chloroacetamide) presents a unique triad of analytical challenges: a flexible ether linkage, overlapping aromatic spin systems, and a reactive, fragmentation-prone chloroacetamide warhead.

This guide is designed as a self-validating troubleshooting system to help you bypass common artifacts in NMR, Mass Spectrometry, and X-Ray Crystallography.

System Overview: Characterization Logic

CharacterizationWorkflow Start 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Characterization NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (ESI/APCI-HRMS) Start->MS Cryst X-Ray Crystallography (Solid-State) Start->Cryst NMR_Issue Issue: Broad NH, Overlapping Aromatics NMR->NMR_Issue MS_Issue Issue: In-Source Fragmentation, Loss of Cl isotope pattern MS->MS_Issue Cryst_Issue Issue: Oiling Out (LLPS), High Flexibility Cryst->Cryst_Issue NMR_Fix Solution: VT-NMR (330K+), HSQC/HMBC 2D NMR NMR_Issue->NMR_Fix MS_Fix Solution: Soft Ionization (APCI), Minimize Cone Voltage MS_Issue->MS_Fix Cryst_Fix Solution: Anti-solvent Seeding, Co-crystallization Cryst_Issue->Cryst_Fix

Figure 1: Decision tree for troubleshooting the primary characterization bottlenecks of the target molecule.

Module 1: Nuclear Magnetic Resonance (NMR) Anomalies

FAQ 1: Why does my 1H NMR spectrum show a broad, poorly resolved baseline near the amide N-H and adjacent methylene protons?

Causality: This is a classic manifestation of two concurrent phenomena. First, the 14 N nucleus is quadrupolar (spin I=1 ), which induces rapid relaxation of the attached proton, naturally broadening the N-H signal. Second, and more critically, the secondary chloroacetamide group exhibits partial double-bond character due to resonance, leading to E and Z amide rotamers. At room temperature, the interconversion rate of these rotamers is comparable to the NMR timescale, causing severe peak broadening and sometimes duplicate signal sets for the benzyl methylene protons[1].

Self-Validating Protocol: Variable Temperature (VT) NMR for Rotamer Coalescence

  • Sample Preparation: Dissolve 15-20 mg of the compound in a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K to establish the baseline rotamer ratio.

  • Thermal Titration: Increment the probe temperature in 10 K steps (e.g., 310 K, 320 K, 330 K, 340 K).

  • Equilibration: Allow exactly 5 minutes of thermal equilibration at each step before re-tuning, matching, and shimming the probe.

  • Validation: Observe the coalescence point (typically around 330-340 K for chloroacetamides). The broad/split methylene and N-H signals will merge into sharp, time-averaged singlets, confirming the artifact was dynamic rather than a chemical impurity.

NMR_Rotamers A Amide Bond Restricted Rotation B E/Z Rotamers (Broad Peaks) A->B C Increase Temp (VT-NMR) B->C D Exceed Energy Barrier C->D E Peak Coalescence (Sharp Singlet) D->E

Figure 2: Thermodynamic logic pathway for resolving amide rotamer peak broadening via VT-NMR.

FAQ 2: The 9 aromatic protons of the 3-phenoxybenzyl group are overlapping in a massive multiplet between 6.8 and 7.4 ppm. How do I definitively assign them?

Causality: The mono-substituted phenoxy ring and the meta-disubstituted benzyl ring create a highly degenerate spin system in 1D 1H NMR, a common issue in pyrethroid-like scaffolds[2]. To break this degeneracy, you must rely on heteronuclear 2D NMR, utilizing the oxygen linkage as a chemical shift dispersion anchor.

Self-Validating Protocol: 2D NMR Assignment Strategy

  • Acquire a high-resolution 13 C spectrum. Identify the ipso-carbons attached to the ether oxygen; these will be shifted significantly downfield (~156-158 ppm).

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings ( J=8 Hz).

  • Trace the 3-bond correlations from the distinct ether ipso-carbons to their respective ortho and para protons. This cleanly isolates the phenoxy ring spin system from the benzyl ring spin system.

Module 2: Mass Spectrometry (MS) & Fragmentation

FAQ 3: My ESI-MS spectrum shows a weak molecular ion [M+H]+ and a dominant peak at [M-Cl]+. How can I confirm the intact mass and isotopic pattern?

Causality: Chloroacetamides are highly susceptible to in-source fragmentation during Electrospray Ionization (ESI). The heterolytic cleavage of the labile C-Cl bond is easily triggered by excess internal energy[3]. The loss of the chlorine atom destroys the diagnostic 3:1 isotopic ratio of 35 Cl: 37 Cl, which is critical for verifying the presence of the warhead.

Self-Validating Protocol: Soft Ionization and Adduct Formation

  • Source Optimization: Switch the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which often transfers less internal energy to the intact molecule.

  • Voltage Attenuation: If ESI must be used, significantly reduce the cone voltage/declustering potential (e.g., drop from 40V down to 15V).

  • Chemical Doping: Dope the mobile phase with 10 mM Ammonium Acetate or 0.1% Sodium Formate. Chloroacetamides form highly stable [M+Na]+ or[M+NH4]+ adducts, which resist in-source fragmentation much better than the protonated [M+H]+ species.

Module 3: Crystallization & Solid-State Characterization

FAQ 4: When attempting to crystallize the compound, it separates as a cloudy emulsion or a viscous oil at the bottom of the flask. What is happening?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation point is reached at a temperature above the melting point of the solute-solvent mixture, or when the highly flexible 3-phenoxybenzyl ether linkage kinetically hinders rigid crystal lattice formation[4]. The oil phase acts as a "super-solvent" that traps impurities, preventing nucleation.

Self-Validating Protocol: Anti-Solvent Seeding to Bypass LLPS

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., Ethyl Acetate) at 40 °C (keep strictly below the melting point of the pure compound).

  • Slowly titrate in an anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid.

  • Immediately add 2-3 drops of the good solvent to clear the turbidity, bringing the system into the metastable zone.

  • Introduce 1-2 mg of finely ground seed crystals. If unavailable, vigorously scratch the glass interface with a rod to induce heterogeneous nucleation.

  • Cool the system at an extremely slow, controlled rate (0.1 °C/min) to maintain low supersaturation and force crystal growth before the LLPS boundary is crossed.

Quantitative Data Summary

Use the following reference table to quickly cross-check your analytical outputs against the expected diagnostic features of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Analytical TechniqueDiagnostic FeatureExpected Value / ObservationTroubleshooting Target
1H NMR (298 K) Amide N-H~8.0 - 8.5 ppm (Broad/Split)VT-NMR required for coalescence
1H NMR (298 K) Benzyl -CH 2​ -~4.4 - 4.6 ppm (Doublet/Multiplet)Resolves to sharp doublet at >330 K
13C NMR Ether Ipso-Carbons~156.0 - 158.0 ppmUse as anchor for HMBC correlations
HRMS (ESI+) [M+H]+ Isotope Patternm/z 276.078 / 278.076 (3:1)Prevent loss of Cl via adduct formation
HRMS (ESI+) [M+Na]+ Adductm/z 298.060 / 300.058 (3:1)Preferred ion for intact mass confirmation
References[4] Mettler Toledo. "Oiling Out in Crystallization". mt.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7uJA6O3mnKVKeP6YCTrTKWcWkI-bhJGOju5XLTHm9UiXXhAzzny2JHwsrUCB2-iIMmeXa65viTwdNQBnUBRP7dVrHHuPd0vrPQZx8l2x3lPDz4xMDwBGYhADZR1GDHV1mWbQQAJdCSRSWKi-xjFLFclAWP-pRpuLIpAZBYCSVWT6gDlsKxLXpuq6Y9tZvhypqgdMRovO3LXOMZEFqIGejRBDDC_izqOMKNzAwoYEi6xFLhw==[1] ResearchGate. "Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling". researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMM3ODoozpNe4gZ96erSvPjUXrhPs6JBWNYMjvesIV4vtjLSbk13gifHgbYTRD_gyWJx1_6sKMsYmT21oZYW7Dcer_5RbKy2NDm9QfC_B4Q3QHFwSm_-ehk93FOJoetz1aN6MEM0XE4TjM0zna1BnmfUHbPE3hk3cx60ndKOHzA2Pmq5v1snMCNwUv-7oPqgNgiePFuTfFq6bxcO4h7KpQyuXxl0nxsCSXPWZFBCTByEOa8y82CP8T-ST5ufooyjAkhDSSDEZQmV8WDxDuUNdgLKkdWuo1p9m0USvUWEe4naBp-ozpKqo1qBaiFYLJKBcNJn2N[3] DOI. "Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8". doi.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6aDa2emMLNngvBjNQmsQPS-GBtoRqDgLaBZBpsC3Iqt3_OaOlSpuqDbRc7r773Wwy8WhXsQVp_6nqc5_3LLIK7rJx-AzOi44zabEC7lc1yZ-ytgb8-tcaYapwQxtiROhGJ1az-zk=[2] Oxford Academic. "13C-NMR Studies on Halomethylvinyl Chrysanthemic Acids and Esters-Spin-Iattice Relaxation Time and 13C_1 H Coupling Constants". oup.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxRYzl7hQiXGTIGYjj_digZLSrmRXDjTDlv1I_uH9MRfnF0z-_UHoj6HYhGKNDUh5N_vqYyhigUVfLwmgFPz5WBKTpNMqp-GOtsEkYsiRorcDfE8UvcrFqeub5dhz0eTsV6aFqV-9SdiSeHk-zOBfbwopi2Y_tcczQvNYkgnMqKXYF

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in Biological Assays

Welcome to the Application Scientist Support Center. Working with 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide presents a unique dual-challenge in biological assay design.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide presents a unique dual-challenge in biological assay design. Structurally, this molecule combines a highly electrophilic warhead (the 2-chloroacetamide group) with a bulky, exceptionally hydrophobic tail (the 3-phenoxyphenyl methyl moiety).

This high lipophilicity makes the compound highly susceptible to aqueous precipitation and colloidal aggregation, which can severely compromise assay integrity. This guide provides field-proven, mechanistic troubleshooting strategies to enhance kinetic solubility without quenching the compound's covalent reactivity.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide precipitate instantly upon addition to my aqueous assay buffer? Causality: The compound possesses a highly hydrophobic 3-phenoxyphenyl moiety, giving it a high partition coefficient (LogP). When transitioning directly from a 100% DMSO stock to an aqueous buffer, the compound experiences "DMSO shock" . The local concentration of the compound at the droplet interface temporarily exceeds its kinetic solubility limit. To minimize contact with water, the hydrophobic tails rapidly self-associate, forming an insoluble crystal lattice or amorphous precipitate before the DMSO can evenly disperse.

Q2: My assay shows a strong inhibitory signal, but the dose-response curve is erratic (e.g., bell-shaped) and non-reproducible. What is happening? Causality: Highly lipophilic compounds often form sub-micron colloidal aggregates in aqueous solutions rather than precipitating completely. These aggregates act as "sponges," non-specifically sequestering the target protein on their surface, which leads to artificial inhibition (a false positive) . Alternatively, the aggregates cause severe light scattering in fluorescence or absorbance-based readouts, resulting in erratic, uninterpretable data.

G A 10mM DMSO Stock B Rapid Buffer Addition A->B C DMSO Shock & Supersaturation B->C D Colloidal Aggregates C->D Hydrophobic effect E Protein Sequestration D->E Non-specific binding F Light Scattering D->F Optical interference G False Positive/ Negative E->G F->G

Fig 1: Mechanistic pathway of aggregation-induced assay interference and false readouts.

Q3: As a chloroacetamide, this compound is a covalent binder. Will my choice of solubilization additives or buffer components quench its reactivity? Causality: Yes, this is a critical failure point. The 2-chloroacetamide group is an electrophile designed to covalently bind to nucleophilic residues (typically cysteines) via an SN​2 mechanism.

  • Buffer Risk: If your assay buffer contains nucleophilic reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to maintain protein stability, these will act as scavengers. They will react directly with the chloroacetamide, neutralizing the compound before it reaches the target. Solution: Use non-nucleophilic reducing agents like TCEP.

  • Surfactant Risk: While non-ionic surfactants (like Tween-20) are chemically safe, excessive micelle formation can sequester the hydrophobic 3-phenoxyphenyl group inside the micelle core. This artificially lowers the free effective concentration of the drug, severely reducing the apparent inactivation rate ( kinact​/KI​ ).

Q4: I cannot exceed 1% DMSO in my cell-based assay due to toxicity . What formulation strategy should I use? Causality: To maintain kinetic solubility below 1% DMSO, you must lower the thermodynamic barrier to solvation.

  • Co-solvents: Pre-diluting the DMSO stock with a biocompatible co-solvent like PEG400 provides a dielectric transition zone, softening the "DMSO shock" when introduced to water .

  • Inclusion Complexes: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer can encapsulate the bulky 3-phenoxyphenyl group within its hydrophobic cavity, keeping the compound soluble without the sequestration risks associated with micelles.

Part 2: Self-Validating Solubilization Protocol

To ensure absolute data integrity, do not rely on visual inspection to confirm solubility. The following protocol incorporates a strict Self-Validating System using Dynamic Light Scattering (DLS) to guarantee the compound is truly in solution before the biological target is introduced.

Step 1: Anhydrous Stock Preparation

  • Dissolve 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in 100% anhydrous DMSO to a concentration of 10 mM. Store in desiccated aliquots at -20°C to prevent water absorption, which degrades DMSO's solvating power.

Step 2: Intermediate Dielectric Formulation

  • Prepare an intermediate working stock by diluting the 10 mM solution to 1 mM using a co-solvent matrix of 10% PEG400 / 90% DMSO. This step reduces the hydrophobicity gradient.

Step 3: Dropwise Aqueous Integration

  • Place your final assay buffer (containing 2 mM TCEP, not DTT) on a vortex mixer at medium speed.

  • Add the intermediate stock dropwise to the vortexing buffer to reach your final assay concentration (e.g., 10 µM). Continuous kinetic energy prevents localized supersaturation.

Step 4: Self-Validation (QC Check)

  • The Validation Logic: Before adding your cells or target protein, subject a 50 µL aliquot of the spiked buffer to Dynamic Light Scattering (DLS).

  • Pass Criteria: Polydispersity Index (PDI) < 0.2 and no particles > 50 nm. Proceed to assay.

  • Fail Criteria: Detection of particles > 100 nm indicates colloidal aggregation. The protocol dictates an immediate halt to prevent false data generation. Redesign the formulation by incorporating 5% HP-β-CD into the assay buffer.

Workflow Step1 1. Prepare 10mM Stock (100% DMSO) Step2 2. Intermediate Dilution (e.g., 10% PEG400 in DMSO) Step1->Step2 Step3 3. Dropwise Addition to Assay Buffer (Vortexing) Step2->Step3 Step4 4. QC: Dynamic Light Scattering (DLS) Validation Step3->Step4 Decision Aggregates Detected? Step4->Decision Pass Proceed to Assay (True Covalent Binding) Decision->Pass No Fail Redesign Formulation (Add HP-β-CD) Decision->Fail Yes Fail->Step2 Optimize

Fig 2: Self-validating workflow for solubilizing lipophilic covalent inhibitors.

Part 3: Quantitative Formulation Analysis

When optimizing the assay buffer for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, use the following matrix to balance kinetic solubility against the risk of assay interference.

Solubilization VehiclePrimary Mechanism of ActionMax Kinetic Solubility (Est. µM)Biocompatibility (Cell Assays)Covalent Interference Risk
100% DMSO (Direct) Solvent displacement< 5 µMLow (Requires >2% final DMSO for solubility)None
10% PEG400 / DMSO Dielectric transition~ 20 µMHigh (PEG400 is biologically inert)None
0.1% Tween-20 Micellar encapsulation~ 30 µMModerate (Can lyse delicate cells at >0.1%)High (Micellar sequestration of the drug)
10% HP-β-CD Inclusion complexation> 50 µMHigh (Well tolerated in vitro)Low

Note: Data synthesized based on standard behavior of highly lipophilic small molecules in aqueous screening environments.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Li Di, Edward H. Kerns. Drug Discovery Today (2006).[Link]

  • A common mechanism underlying promiscuous inhibitors from virtual screening. McGovern S.L., Caselli E., Grigorieff N., Shoichet B.K. Journal of Medicinal Chemistry (2002).[Link]

  • Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide and Analogues in Covalent Probe Development

Executive Summary In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Covalent Fragment-Based Drug Discovery (FBDD), 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (also known as N-(3-phenoxybenzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Covalent Fragment-Based Drug Discovery (FBDD), 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (also known as N-(3-phenoxybenzyl)chloroacetamide) serves as a prototypical chemical probe . This compound integrates a mildly electrophilic chloroacetamide warhead with a highly lipophilic 3-phenoxybenzyl recognition motif .

This guide objectively compares the kinetic performance, target engagement, and proteomic selectivity of this base compound against its structural and electrophilic analogues. By dissecting the causality between molecular structure and covalent reactivity, researchers can better design selective probes for challenging targets, such as the palmitate pocket of TEAD or the hydrophobic clefts of cysteine proteases 1[1].

Mechanistic Rationale & Design Causality

The efficacy of a covalent probe is governed by a two-step mechanism: non-covalent pre-association (defined by KI​ ) followed by irreversible bond formation (defined by kinact​ ).

  • The Recognition Motif (3-Phenoxybenzyl): The biaryl ether structure provides rotational flexibility, allowing the molecule to adopt conformations that perfectly complement deep hydrophobic pockets. The aromatic rings engage in crucial edge-to-face π−π stacking interactions, driving the initial non-covalent affinity ( KI​ ) 2[2].

  • The Electrophilic Warhead (Chloroacetamide): Chloroacetamides undergo an SN​2 nucleophilic substitution when attacked by a thiolate anion. They offer a "Goldilocks" reactivity profile—significantly more reactive than acrylamides, making them ideal for labeling aliphatic or sterically hindered cysteines that lack a strong local base, yet stable enough to avoid the rampant promiscuity seen with highly reactive epoxides 3[3].

Mechanism N1 1. Non-Covalent Pre-association (3-Phenoxybenzyl in Hydrophobic Pocket) N2 2. Target Cysteine Deprotonation (Thiolate Anion Formation) N1->N2 N3 3. SN2 Nucleophilic Attack (on α-Carbon of Chloroacetamide) N2->N3 N4 4. Expulsion of Chloride (Leaving Group) N3->N4 N5 5. Irreversible Thioether Adduct (Target Inactivation) N4->N5

Figure 1: Step-by-step SN2 covalent modification pathway of target cysteines by chloroacetamides.

Comparative Efficacy: Warhead and Structural Analogues

To evaluate the comparative efficacy of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, we analyze its performance against three distinct analogues across a generic cysteine-target model. Understanding intrinsic reactivity (measured via Glutathione/GSH half-life) is critical to balancing on-target potency with off-target toxicity 4[4].

Quantitative Performance Summary
CompoundWarheadRecognition MotifGSH t1/2​ (min)Target kinact​/KI​ ( M−1s−1 )Proteome Selectivity (%)
Base Compound Chloroacetamide3-Phenoxybenzyl451,25082%
Analogue 1 Acrylamide3-Phenoxybenzyl31048095%
Analogue 2 Fluoroacetamide3-Phenoxybenzyl>1440<10N/A
Analogue 3 ChloroacetamideBenzyl (Truncated)428541%

Data Insights & Causality:

  • Acrylamide vs. Chloroacetamide: Analogue 1 (Acrylamide) exhibits a much longer GSH t1/2​ , indicating lower intrinsic reactivity. While this increases overall proteome selectivity (95%), it sacrifices kinetic efficiency ( kinact​/KI​ ), making it less effective for targets with poorly nucleophilic cysteines[3].

  • The Role of the Halogen: Analogue 2 (Fluoroacetamide) is essentially inactive. The C-F bond is significantly stronger than the C-Cl bond, preventing the necessary SN​2 leaving-group expulsion. It serves as an excellent negative control.

  • Importance of the Recognition Motif: Analogue 3 truncates the 3-phenoxybenzyl group to a simple benzyl ring. While its intrinsic reactivity remains identical to the base compound (GSH t1/2​≈42 min), its target efficiency plummets. Without the large hydrophobic group to drive non-covalent pre-association ( KI​ ), the compound relies solely on warhead reactivity, leading to promiscuous off-target labeling (only 41% selectivity)[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: Establish a baseline electrophilicity index to predict off-target toxicity and correlate with kinact​ .

  • Preparation: Prepare a 10 mM stock of reduced L-glutathione (GSH) in PBS (pH 7.4) and a 1 mM stock of the test compound in DMSO.

  • Reaction Initiation: Mix the reagents to achieve a final concentration of 100 µM compound and 1 mM GSH. Causality: The 10-fold excess of GSH ensures pseudo-first-order kinetics, simplifying rate calculations.

  • Internal Standardization (Self-Validation): Spike the reaction mixture with 10 µM of an inert internal standard (e.g., labetalol). This normalizes any LC-MS ionization fluctuations across different time points.

  • Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately with 50 µL of 1% formic acid in acetonitrile to halt the reaction.

  • Analysis: Analyze via LC-MS/MS. Plot ln(AUCcompound​/AUCIS​) versus time. The slope yields the pseudo-first-order rate constant ( kchem​ ), from which t1/2​ is derived.

Protocol B: Target Engagement via Intact-Protein MS

Purpose: Confirm 1:1 binding stoichiometry and rule out non-specific multi-alkylation.

  • Incubation: Incubate 2 µM of the recombinant target protein with 20 µM of the test compound (10x excess) in assay buffer at 25°C for 2 hours.

  • Mutant Control (Self-Validation): Run a parallel reaction using a Cys-to-Ala mutant of the target protein. Causality: If the mutant shows no mass shift, it unequivocally proves that the labeling is strictly dependent on the target cysteine, ruling out non-specific binding to lysines or histidines.

  • Desalting: Purify the samples using C4 ZipTips to remove excess non-covalently bound ligands and buffer salts.

  • Deconvolution: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 software. A successful reaction with the base compound will show a mass shift of +259 Da (Molecular weight of the compound minus HCl lost during the SN​2 reaction).

Workflow S1 Fragment Assembly S2 GSH Reactivity Assay S1->S2 S3 Intact-Protein MS S2->S3 S4 Hit Validation S3->S4 S5 Lead Optimization S4->S5

Figure 2: Self-validating high-throughput screening workflow for covalent fragment discovery.

References

  • Sigma-Aldrich. 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide ; ENA308583172.

  • Nomanbhoy, T., et al. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. NIH PMC. 1

  • Resnick, E., et al. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. NIH PMC. 3

  • Keeley, A., et al. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI Pharmaceuticals.4

  • O'Reilly, A. O., et al. Modelling insecticide-binding sites in the voltage-gated sodium channel. NIH PMC. 2

Sources

Comparative

Comprehensive Comparison Guide: Biological Activity of 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide Derivatives

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, particularly for challenging targets in oncology and infectious diseases[1]. Among the arsenal of electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, particularly for challenging targets in oncology and infectious diseases[1]. Among the arsenal of electrophilic warheads, the chloroacetamide group offers a finely tuned reactivity profile that bridges the gap between highly reactive iodoacetamides and less reactive acrylamides[1].

This guide provides an in-depth comparative analysis of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide derivatives. By coupling the thiol-reactive chloroacetamide warhead with the bulky, hydrophobic 3-phenoxyphenyl-methyl (3-phenoxybenzyl) scaffold, researchers can achieve highly selective, irreversible inhibition of critical enzymes. This specific scaffold has demonstrated significant biological activity against targets featuring deep hydrophobic pockets adjacent to reactive cysteines, such as the P-loop of Fibroblast Growth Factor Receptors (FGFR)[2] and the active site of the bacterial enzyme MurA[3].

Mechanistic Causality: Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives relies on a synergistic two-step binding mechanism:

  • Non-Covalent Pre-organization ( KI​ ): The flexible ether linkage of the 3-phenoxyphenyl group allows the molecule to adopt multiple conformations, driving high-affinity hydrophobic interactions within the target's binding pocket. This initial anchoring drastically increases the local concentration of the warhead near the target residue.

  • Covalent Alkylation ( kinact​ ): Once anchored, the α -chloroacetamide undergoes an SN​2 nucleophilic substitution with the thiolate anion of a target cysteine residue, displacing the chloride ion and forming a permanent thioether bond[1].

CovalentMechanism E_I Enzyme + Inhibitor [E] + [I] EI_complex Reversible Complex [E·I] E_I->EI_complex k1 EI_complex->E_I k-1 EI_covalent Irreversible Adduct [E-I] EI_complex->EI_covalent kinact (SN2 Alkylation)

Two-step covalent binding mechanism of chloroacetamide derivatives.

Comparative Data Analysis

To objectively evaluate the performance of the 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide scaffold, we compare the base compound against rationally designed structural analogs. The data below illustrates how minor modifications to the phenoxy ring or the warhead drastically alter biochemical kinetics.

Note: For covalent inhibitors, IC50​ is time-dependent. The second-order rate constant kinact​/KI​ is the most accurate metric for comparing covalent efficiency.

CompoundStructural ModificationWarhead TypeApparent IC50​ (µM)* kinact​/KI​ ( M−1s−1 )Target Selectivity Profile
A (Base) None (Base Scaffold)Chloroacetamide0.454,500Moderate (Binds primary target)
B (Fluoro) 4-Fluoro-phenoxyChloroacetamide0.1212,800High (Enhanced pocket fit)
C (Steric) α -Methyl substitutionChloroacetamide2.30850Low (Steric clash at warhead)
D (Control) None (Base Scaffold)Acrylamide8.50120Low (Insufficient reactivity)

*Assay conditions: 60-minute pre-incubation with target kinase prior to substrate addition.

Key Insights:

  • Compound B demonstrates that introducing an electron-withdrawing fluorine atom on the phenoxy ring enhances non-covalent affinity ( KI​ ), leading to a nearly 3-fold increase in covalent efficiency.

  • Compound D proves that swapping the SN​2 -driven chloroacetamide for a Michael acceptor (acrylamide) on this specific scaffold results in a severe loss of activity, highlighting the necessity of the chloroacetamide warhead for this pocket architecture.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating experimental workflows. The following protocols are designed to confirm both the presence of the covalent bond and the kinetics of its formation.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Validation)

Causality: Biochemical inhibition assays cannot distinguish between ultra-tight non-covalent binding and true covalent modification. Intact mass spectrometry validates the SN​2 mechanism by detecting a mass shift corresponding to the inhibitor mass minus the displaced leaving group (HCl)[3].

Step-by-Step Methodology:

  • Incubation: Dilute the target recombinant protein (e.g., FGFR1 or MurA) to 2 µM in a physiological buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Add the chloroacetamide derivative at a 5-fold molar excess (10 µM).

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 1% formic acid (v/v) to denature the protein and halt the alkylation reaction.

  • Desalting & LC-MS: Inject the quenched samples onto a C4 reverse-phase column connected to an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge intact masses.

  • Validation Check: A successful covalent adduct will show a mass shift of exactly + [Inhibitor Mass] - 36.46 Da (HCl). The absence of double-adducts validates 1:1 stoichiometry and lack of off-target promiscuity.

Workflow Step1 1. Protein-Inhibitor Incubation (Variable Time Points) Step2 2. Reaction Quenching (Formic Acid Addition) Step1->Step2 Step3 3. LC-MS Analysis (Intact Mass Spectrometry) Step2->Step3 Step4 4. Data Deconvolution (Mass Shift = +Inhibitor - HCl) Step3->Step4

Workflow for intact protein mass spectrometry to verify covalent adducts.

Protocol 2: Time-Dependent Biochemical Inhibition Assay

Causality: Because chloroacetamides form irreversible bonds, their apparent IC50​ decreases as incubation time increases. Measuring kinact​/KI​ isolates the initial binding affinity from the chemical reactivity rate, providing a true measure of drug potency[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well plate with varying concentrations of the chloroacetamide derivative (serial dilution from 10 µM to 0.1 nM).

  • Pre-incubation: Add the target enzyme to the inhibitor wells. Incubate parallel plates for different time intervals (e.g., 10, 30, 60, and 120 minutes) at room temperature.

  • Initiation: Add the specific enzyme substrate and ATP (at Km​ concentration) to initiate the reaction.

  • Detection: Measure product formation using a standard fluorescence or luminescence readout (e.g., Kinase-Glo).

  • Data Analysis: Plot the remaining enzyme activity versus time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration.

  • Validation Check: Plot kobs​ versus inhibitor concentration. A hyperbolic curve indicates a two-step binding mechanism, allowing the extraction of KI​ (non-covalent affinity) and kinact​ (maximum inactivation rate).

References

  • Huang, F., Han, X., Xiao, X., & Zhou, J. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 27(22), 7728.[Link]

  • Fumarola, C., Bozza, N., Castelli, R., et al. (2019). "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines." Frontiers in Oncology, 9, 179.[Link]

  • Grabrijan, K., Hrast, M., Proj, M., et al. (2022). "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." European Journal of Medicinal Chemistry, 243, 114752.[Link]

Sources

Validation

cross-validation of experimental findings for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Cross-Validation of 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CPMA) as a Cysteine-Directed Electrophilic Probe A Comparative Guide to Target Engagement, Reactivity Profiling, and Experimental Validation As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CPMA) as a Cysteine-Directed Electrophilic Probe

A Comparative Guide to Target Engagement, Reactivity Profiling, and Experimental Validation

As a Senior Application Scientist, I approach the validation of novel chemical probes not merely as a checklist of assays, but as a rigorous exercise in proving causality. For researchers and drug development professionals evaluating 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (hereafter referred to as CPMA ), understanding its behavior requires cross-validating its performance against established industry standards.

CPMA is a prototypical targeted covalent ligand. It features a tunable chloroacetamide electrophilic warhead paired with a 3-phenoxybenzyl moiety. The causality of its design is elegant: the highly lipophilic 3-phenoxybenzyl group drives non-covalent pre-organization and affinity ( Kd​ ) within hydrophobic protein pockets, while the chloroacetamide undergoes an irreversible SN​2 nucleophilic substitution with a spatially adjacent target cysteine thiolate ( kinact​ ).

To objectively evaluate CPMA, this guide establishes a self-validating experimental framework, comparing its proteome-wide reactivity and target engagement against standard iodoacetamide and acrylamide alternatives.

Mechanistic Rationale & The "Goldilocks" Reactivity Zone

In covalent ligand discovery, the choice of electrophile dictates the balance between target selectivity and off-target toxicity. Chloroacetamides like CPMA occupy a critical "Goldilocks" zone. Recent high-throughput profiling studies using streamlined activity-based protein profiling (SLC-ABPP) have demonstrated that chloroacetamides ligand approximately fivefold more cysteine sites and exhibit fivefold higher reactivity rates compared to acrylamide fragments[1]. However, they remain significantly less pan-reactive than iodoacetamides, which are generally reserved for global profiling[2].

G Target Protein Target (Free Cysteine) Complex Non-Covalent Complex (Reversible Binding) Target->Complex Kd Probe CPMA Probe (Electrophile) Probe->Complex Kd Adduct Covalent Adduct (Irreversible Modification) Complex->Adduct kinact (SN2 Attack, -HCl)

Fig 1. Two-step kinetic model of CPMA covalent target engagement via SN2 nucleophilic substitution.

Comparative Performance Analysis

To contextualize CPMA's utility, we must benchmark it against the two most common cysteine-reactive warheads used in chemical biology[3]. The table below synthesizes the quantitative and qualitative performance metrics expected during cross-validation.

Table 1: Comparative Reactivity and Selectivity Profiles

MetricIodoacetamide (IA)CPMA (Chloroacetamide) Acrylamide (Michael Acceptor)
Reaction Mechanism Rapid SN​2 AlkylationControlled SN​2 Alkylation Michael Addition
Intrinsic Reactivity ( t1/2​ with GSH) High (< 10 min)Moderate (~2-4 hours) Low (> 12 hours)
Proteome-wide Engagement > 10,000 sites (Pan-reactive)~1,000 - 3,000 sites (Tunable) < 500 sites (Highly selective)
Reversibility under Denaturation IrreversibleIrreversible Irreversible (mostly)
Primary Application Global Cysteine MappingTargeted Covalent Screening Late-stage Drug Optimization

Experimental Cross-Validation Protocols

A robust validation strategy requires orthogonal assays. We employ a self-validating system: Competitive isoTOP-ABPP to prove site-specific engagement in a complex proteome, followed by Intact Mass Spectrometry to prove 1:1 binding stoichiometry[4].

Protocol A: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

This protocol uses a competition format. Causality: If CPMA specifically binds a target cysteine, it will sterically block that site. When the proteome is subsequently treated with a broad-spectrum, click-able probe (IA-Alkyne), the CPMA-bound site will fail to label. The absence of the MS signal relative to a vehicle control proves target engagement[2].

  • Proteome Preparation: Lyse cells (e.g., MDA-MB-231) in PBS. Normalize protein concentration to 2 mg/mL to ensure stoichiometric consistency across replicates.

  • CPMA Incubation (The Competition Step): Treat the proteome with 10 µM CPMA (or DMSO vehicle) for 2 hours at 37°C. Rationale: This duration allows the Kd​/kinact​ equilibrium to stabilize for moderate-reactivity chloroacetamides.

  • Broad-Spectrum Labeling: Add 100 µM IA-Alkyne for 1 hour. Rationale: IA-Alkyne rapidly alkylates all remaining, unblocked reactive cysteines.

  • Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag. Precipitate proteins, resuspend, and enrich on streptavidin beads.

  • Digestion & LC-MS/MS: Perform on-bead trypsin digestion. Analyze peptides via LC-MS/MS.

  • Self-Validation Check: Calculate the Competition Ratio (CR). A CR > 4 (i.e., >75% reduction in IA-alkyne signal in the CPMA arm) confirms specific covalent engagement by CPMA[1].

Workflow Step1 1. Proteome Incubation (CPMA vs Vehicle Control) Step2 2. Broad-Spectrum Labeling (IA-Alkyne Probe) Step1->Step2 Target Engagement Step3 3. Click Chemistry (Biotin-Azide Conjugation) Step2->Step3 Tag Unbound Cysteines Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Isolate Labeled Peptides Step5 5. LC-MS/MS Analysis (Quantify Competition Ratios) Step4->Step5 Identify Blocked Sites

Fig 2. Competitive ABPP workflow for validating CPMA cysteine selectivity and proteome-wide targets.

Protocol B: Intact Protein LC-MS/MS for Stoichiometry

While ABPP proves where the compound binds, intact MS proves how it binds. Causality: Because chloroacetamides form irreversible bonds via SN​2 alkylation, the covalent adduct will not dissociate under the denaturing acidic conditions of LC-MS[4]. We track the exact mass shift to rule out non-specific multi-alkylation.

  • Recombinant Incubation: Incubate 2 µM of the purified target protein with a 5-fold molar excess (10 µM) of CPMA in HEPES buffer (pH 7.4). Rationale: Avoid primary amine buffers (like Tris) which can slowly react with chloroacetamides over time.

  • Time-Course Quenching: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with 1% Formic Acid. Rationale: Acidification protonates the cysteine thiolate, immediately halting the SN​2 reaction and providing a snapshot of reaction kinetics.

  • LC-MS Acquisition: Run samples on a high-resolution Q-TOF mass spectrometer.

  • Deconvolution & Self-Validation Check: Deconvolute the raw spectra. You must observe a clean mass shift corresponding to the addition of the CPMA moiety minus the leaving chloride ion and proton (net addition of the acetamide core). The absence of +2x or +3x mass shifts validates that the 3-phenoxybenzyl group is driving 1:1 stoichiometric selectivity rather than non-specific reactivity.

Data Interpretation & Troubleshooting

When cross-validating CPMA, researchers must be vigilant regarding environmental artifacts.

  • False Negatives in ABPP: If the target cysteine is buried or requires a specific activation state, CPMA may fail to bind in whole-cell lysates. Ensure the lysis buffer maintains the native conformation of the target protein.

  • Aqueous Hydrolysis: Chloroacetamides are generally stable, but at pH > 8.0, the alpha-carbon becomes susceptible to hydroxide attack, leading to hydrolysis of the warhead. Always maintain assay buffers between pH 7.2 and 7.5.

  • Glutathione Scavenging: In live-cell assays, high intracellular concentrations of glutathione (GSH) can act as a competitive sink for electrophiles. If live-cell target engagement is lower than lysate engagement, it indicates that CPMA is being prematurely scavenged by GSH.

By adhering to these self-validating protocols, researchers can confidently map the pharmacological utility of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, leveraging its unique structural kinetics to uncover novel druggable hotspots.

References

  • Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology, 2021.[Link]

  • Boike, L., et al. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au, 2023.[Link]

  • Roberts, A. M., et al. "Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots." Pharmacological Reviews, 2017.[Link]

  • Wirth, M., et al. "Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP." Dovepress, 2023.[Link] (Note: URL adapted from standard PMC indexing for covalent USP7 screening).

Sources

Comparative

comparative analysis of different synthesis routes for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocols Executive Summary The compound 2-chloro-N-[(3-phenoxyphenyl)methyl]...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocols

Executive Summary

The compound 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (commonly referred to as 2-chloro-N-(3-phenoxybenzyl)acetamide) is a highly versatile electrophilic intermediate. Featuring the privileged 3-phenoxybenzyl moiety—a structural hallmark in synthetic pyrethroids and various CNS-active pharmaceuticals—this molecule serves as a critical building block. The α -chloroacetamide functional group provides a highly reactive handle for subsequent nucleophilic displacement, enabling the synthesis of complex thioethers, secondary/tertiary amines, and targeted covalent inhibitors (TCIs).

Because the α -chloro group is itself an electrophile, the primary synthetic challenge lies in achieving selective N -acylation of 3-phenoxybenzylamine without triggering competitive N -alkylation (dimerization) or over-acylation (imide formation). This guide objectively evaluates three distinct synthetic methodologies, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Mechanistic Overview & Retrosynthetic Analysis

The synthesis of this intermediate relies on the formation of an amide bond between 3-phenoxybenzylamine (3-PBA) and a two-carbon chloroacetyl donor. The choice of the acylating agent and the reaction environment dictates the reaction kinetics, impurity profile, and scalability.

  • Electrophilic Acyl Substitution: The primary amine of 3-PBA is a strong nucleophile. When exposed to highly reactive acyl donors like chloroacetyl chloride (CAC), the attack on the carbonyl carbon is rapid.

  • Acid Scavenging: The reaction generates one equivalent of acid (HCl or H2​O ). If not efficiently scavenged, the acid protonates unreacted 3-PBA, forming an insoluble and unreactive amine hydrochloride salt, stalling the reaction at 50% conversion.

  • Chemoselectivity: The base used for acid scavenging must be non-nucleophilic enough to avoid displacing the α -chloride, yet strong enough to neutralize the byproduct acid.

Comparative Analysis of Synthesis Routes

Route A: Biphasic Schotten-Baumann Acylation

This route utilizes a two-phase system (Dichloromethane and Aqueous Na2​CO3​ or NaOH ) to react 3-PBA with Chloroacetyl Chloride (CAC) [1].

  • Causality & Mechanism: The biphasic nature physically separates the reactive organic species from the aqueous base. As HCl is generated in the organic layer, it partitions into the aqueous layer where it is neutralized by the inorganic base. This prevents the amine from precipitating as a hydrochloride salt while protecting the water-sensitive CAC from rapid base-catalyzed hydrolysis.

  • Advantages: Exceptional scalability, high atom economy, and the avoidance of expensive organic bases. The aqueous workup is inherently integrated into the reaction.

  • Limitations: Requires vigorous stirring to maintain the emulsion; poor mixing leads to localized acid buildup and stalled kinetics.

Route B: Anhydrous Homogeneous Acylation

This method employs an anhydrous organic solvent (THF or DCM) with an organic base, typically Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA), to mediate the reaction between 3-PBA and CAC [3].

  • Causality & Mechanism: The organic base acts as a soluble acid scavenger. In some conditions, TEA can dehydrohalogenate CAC to form a transient, highly reactive ketene intermediate, which is rapidly trapped by the amine.

  • Advantages: Extremely fast kinetics and strictly anhydrous conditions, which are beneficial if downstream steps are moisture-sensitive.

  • Limitations: Generates a stoichiometric amount of TEA·HCl salt, which forms a thick slurry that can impede magnetic stirring. Risk of ketene-driven dimerization if the temperature exceeds 10°C.

Route C: Carbodiimide-Mediated Coupling

A milder approach using Chloroacetic Acid (CAA), activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) [2].

  • Causality & Mechanism: EDC activates CAA to form an unstable O -acylisourea. HOBt immediately intercepts this to form a stable, yet reactive, OBt-active ester. This prevents the formation of unreactive N -acylurea byproducts and provides a controlled electrophile for 3-PBA.

  • Advantages: Avoids the use of toxic, corrosive chloroacetyl chloride. Extremely mild, producing the highest purity profile with near-zero over-alkylation.

  • Limitations: Poor atom economy and high reagent costs make this route economically unviable for large-scale synthesis of such a simple amide.

Quantitative Performance Data

The following table summarizes the objective performance metrics of the three routes based on a standard 100 mmol scale synthesis.

ParameterRoute A (Schotten-Baumann)Route B (Anhydrous TEA)Route C (EDC/HOBt)
Typical Yield 88 - 94%82 - 89%75 - 85%
Crude Purity (HPLC) > 95%~ 90% (salt inclusions)> 98%
Reaction Time 2 - 3 hours1 - 2 hours12 - 18 hours
E-Factor (Waste) Low (Aqueous salts)Medium (Organic salts)High (Urea byproducts)
Scalability Excellent (Pilot/Process)Good (Lab scale)Poor (Cost prohibitive)
Primary Impurity Hydrolyzed CAC (trace)Di-acylated imide N -acylurea (trace)

Visualizations of Pathways and Workflows

SynthesisRoutes PBA 3-Phenoxybenzylamine (Nucleophile) Product 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (Target API Intermediate) PBA->Product Routes A & B + CAC / Base CAC Chloroacetyl Chloride (Highly Reactive) CAC->Product Direct Acylation CAA Chloroacetic Acid (Stable Precursor) Inter OBt-Active Ester (Transient Intermediate) CAA->Inter Route C + EDC/HOBt Inter->Product + 3-PBA

Diagram 1: Comparative chemical pathways for the synthesis of the target alpha-chloroacetamide.

Workflow Step1 Biphasic Setup DCM / Aq. Na2CO3 Step2 Dropwise Addition CAC at 0-5°C Step1->Step2 Step3 Phase Separation Extract Aqueous Step2->Step3 Step4 Organic Wash Brine & HCl Step3->Step4 Step5 Drying & Conc. MgSO4 -> Vacuum Step4->Step5 Step6 Crystallization Target Amide Step5->Step6

Diagram 2: Experimental workflow for the highly scalable Route A (Schotten-Baumann Acylation).

Detailed Experimental Protocols

As a standard for scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints ensure that deviations in causality (e.g., pH shifts or thermal spikes) are corrected in real-time.

Protocol 1: Biphasic Schotten-Baumann Acylation (Recommended for Scale-Up)

Reagents:

  • 3-Phenoxybenzylamine: 10.0 g (50.2 mmol, 1.0 eq)

  • Chloroacetyl chloride: 6.23 g (55.2 mmol, 1.1 eq)

  • Sodium carbonate ( Na2​CO3​ ): 7.98 g (75.3 mmol, 1.5 eq)

  • Dichloromethane (DCM): 100 mL

  • Deionized Water: 100 mL

Step-by-Step Methodology:

  • System Initialization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-phenoxybenzylamine in 100 mL of DCM.

  • Aqueous Base Addition: Dissolve 7.98 g of Na2​CO3​ in 100 mL of deionized water. Add this aqueous solution to the organic layer.

  • Thermal Control: Submerge the flask in an ice-water bath and initiate vigorous stirring (>800 rpm) to create a fine emulsion. Allow the internal temperature to reach 0–5 °C.

  • Electrophile Addition: Dilute 6.23 g of chloroacetyl chloride in 20 mL of DCM. Transfer to an addition funnel and add dropwise to the emulsion over 30 minutes.

    • Self-Validation Checkpoint 1: Monitor the internal temperature. It must not exceed 10 °C. If it does, pause the addition. Exceeding 10 °C significantly increases the rate of CAC hydrolysis over amidation.

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

    • Self-Validation Checkpoint 2: Stop stirring and allow phase separation. Test the pH of the upper aqueous layer using pH paper. It must remain 8.0. If pH < 8, the acid has overwhelmed the buffer; add 1M Na2​CO3​ until basicity is restored, otherwise unreacted amine will remain trapped as a salt.

  • Workup & Isolation: Separate the organic layer. Wash sequentially with 1M HCl (50 mL) to remove trace unreacted amine, followed by saturated brine (50 mL). Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize from Hexanes/Ethyl Acetate (4:1) to afford the pure product.

Protocol 2: Anhydrous Homogeneous Acylation (Alternative for Moisture-Sensitive Workflows)

Reagents:

  • 3-Phenoxybenzylamine: 10.0 g (50.2 mmol, 1.0 eq)

  • Chloroacetyl chloride: 6.23 g (55.2 mmol, 1.1 eq)

  • Triethylamine (TEA): 6.10 g (60.2 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 120 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a 500 mL flame-dried flask with Argon. Add 10.0 g of 3-phenoxybenzylamine, 6.10 g of TEA, and 100 mL of anhydrous THF.

  • Cooling: Cool the solution to -5 °C using an ice/brine bath.

  • Acylation: Dissolve 6.23 g of chloroacetyl chloride in 20 mL of anhydrous THF. Add dropwise via syringe over 45 minutes.

    • Self-Validation Checkpoint 1: A dense white precipitate (TEA·HCl) will form immediately upon addition. If the precipitate becomes too thick to stir, add an additional 20 mL of anhydrous THF. Adequate mass transfer is critical to prevent localized heating.

  • Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1, UV visualization). The starting amine ( Rf​≈0.1 , ninhydrin active) should be completely consumed, replaced by the product spot ( Rf​≈0.6 , UV active, ninhydrin negative).

  • Workup: Filter the suspension through a sintered glass funnel to remove the TEA·HCl salt. Wash the filter cake with 20 mL of THF. Concentrate the filtrate in vacuo. Redissolve the crude residue in DCM (100 mL), wash with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL), dry over Na2​SO4​ , and concentrate to yield the product.

References

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids. NV Publication House. Available at:[Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. Available at:[Link]

Validation

evaluating the target specificity of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in biological systems

An in-depth evaluation of targeted covalent inhibitors (TCIs) requires moving beyond simple affinity metrics to understand the delicate balance between intrinsic chemical reactivity and structural recognition. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of targeted covalent inhibitors (TCIs) requires moving beyond simple affinity metrics to understand the delicate balance between intrinsic chemical reactivity and structural recognition. As a Senior Application Scientist, I have structured this guide to critically evaluate the target specificity of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide (CAS 372137-82-1)—a highly representative covalent fragment—against alternative electrophilic systems.

This guide provides the mechanistic rationale, comparative proteomic data, and self-validating experimental workflows necessary to deploy this class of compounds in advanced drug discovery pipelines.

Mechanistic Rationale: The "Goldilocks" Electrophile

The compound 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide consists of two functional domains: a bulky, lipophilic 3-phenoxybenzyl recognition element and an α -chloroacetamide warhead .

In covalent drug design, target specificity is dictated by the equation of binding affinity ( Ki​ ) and the rate of covalent bond formation ( kinact​ ). The α -chloroacetamide acts as a "Goldilocks" electrophile. It is significantly less reactive than an iodoacetamide (which alkylates indiscriminately) but more intrinsically reactive than an acrylamide (which typically requires a highly activated catalytic cysteine to react).

The bulky 3-phenoxybenzyl group drives initial non-covalent shape complementarity, often docking into deep hydrophobic pockets or allosteric sites. This reversible binding event drastically increases the local concentration of the warhead near a specific nucleophilic cysteine, accelerating the SN​2 alkylation exclusively at the target site while sparing solvent-exposed off-target cysteines.

Mechanism A Chloroacetamide Probe (Electrophile) C Non-Covalent Docking Complex A->C 3-phenoxybenzyl affinity B Target Protein (Nucleophilic Cysteine) B->C Pocket binding D Covalent Thioether Adduct C->D SN2 Alkylation

Mechanistic pathway of covalent engagement by the chloroacetamide probe.

Comparative Performance Analysis

To objectively evaluate the target specificity of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, we must benchmark it against alternative electrophilic warheads used in chemoproteomics. The data below synthesizes expected behavior based on quantitative reactivity profiling standards established in the field .

Electrophilic WarheadRepresentative CompoundIntrinsic Reactivity (GSH t1/2​ )Proteome-wide Cysteine TargetsOff-Target Toxicity Profile
Iodoacetamide Iodoacetamide (IA)< 10 min> 2,000High (Pan-reactive)
Chloroacetamide 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide 85 min ~150 - 300 Moderate (Pocket-directed)
Acrylamide Ibrutinib (Model)> 24 hours~20 - 50Low (Requires enzymatic activation)
Fluoroacetamide Fluoroacetamide analog> 48 hours< 10Very Low (Often inert)

Analysis: While acrylamides offer the highest specificity, they are often too unreactive to target non-catalytic, allosteric cysteines. The chloroacetamide profile hits the optimal thermodynamic window for fragment-based covalent ligand discovery, allowing researchers to map cryptic or allosteric pockets that are invisible to less reactive probes.

Self-Validating Experimental Workflows

To empirically prove the target specificity of this compound, we employ a two-tiered experimental approach. Every step is designed with internal controls to ensure causality and data integrity.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Before introducing the compound to a complex biological system, we must establish its baseline chemical reactivity. This ensures that any observed biological specificity is driven by the 3-phenoxybenzyl group, not an anomalous lack of chemical reactivity.

  • Incubation: Prepare a 100 µM solution of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide in PBS (pH 7.4) containing 10% DMSO. Add 1 mM reduced glutathione (GSH).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot with 1% formic acid to halt the SN​2 reaction, ensuring the mass spectrometry (MS) snapshot is temporally accurate.

  • LC-MS Analysis: Quantify the depletion of the parent compound and the appearance of the GSH-adduct using Multiple Reaction Monitoring (MRM).

  • Result: Calculate the half-life ( t1/2​ ). A t1/2​ between 60–120 minutes confirms the warhead is stable enough for cellular assays but reactive enough to trap transient protein conformations.

Protocol 2: Competitive isoTOP-ABPP in Live Cells

Because 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide lacks a built-in alkyne tag for direct enrichment, we use a competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) workflow .

  • In Situ Labeling: Treat live human cells (e.g., HEK293T) with either DMSO (control) or 50 µM of the chloroacetamide probe for 2 hours. Causality: Treating live cells preserves native protein folding and endogenous metabolite concentrations, which are critical for accurate pocket formation.

  • Lysis & Chase: Lyse the cells and treat both proteomes with a pan-reactive Iodoacetamide-alkyne (IA-alkyne) probe (100 µM, 1 hr). The IA-alkyne will label all cysteines except those already covalently blocked by our chloroacetamide probe.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag containing a TEV protease cleavage site and an isotopic mass linker (Light for DMSO, Heavy for Probe).

  • Enrichment & Cleavage: Combine the heavy and light lysates in a 1:1 ratio. Enrich on streptavidin beads, wash stringently, and release the labeled peptides using TEV protease. Self-Validation: The 1:1 mixing prior to enrichment eliminates batch-to-batch sample prep variance.

  • Quantitative MS: Analyze via LC-MS/MS. A Light:Heavy ratio > 4.0 indicates that the chloroacetamide probe successfully outcompeted the IA-alkyne for that specific cysteine, confirming target engagement.

Workflow A Live Cell Treatment (Probe vs. DMSO) B Cell Lysis & Proteome Extraction A->B C Chase Labeling with Universal IA-Alkyne B->C D CuAAC Click Chemistry (Isotopic TEV Tags) C->D E Streptavidin Enrichment & TEV Cleavage D->E F LC-MS/MS Quantitative Analysis E->F

Competitive isoTOP-ABPP workflow for evaluating proteome-wide target specificity.

Data Interpretation & Conclusion

When evaluating the MS data, the specificity of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide becomes evident. Unlike naked chloroacetamide, which indiscriminately labels hundreds of highly nucleophilic cysteines, this compound will exhibit a restricted target profile.

The presence of the 3-phenoxybenzyl group sterically hinders the warhead from reacting with shallow, solvent-exposed cysteines. Instead, the MS data will reveal high Light:Heavy ratios exclusively for cysteines located within deep, hydrophobic clefts—demonstrating that non-covalent affinity is the primary driver of its biological target specificity. This makes it an exceptional starting point for developing highly selective targeted covalent inhibitors against previously "undruggable" allosteric sites.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.[Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.[Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Decontamination of 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide

As an advanced intermediate frequently utilized in drug development and agrochemical research, 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide presents specific logistical and safety challenges. Because it belongs to the a...

Author: BenchChem Technical Support Team. Date: March 2026

As an advanced intermediate frequently utilized in drug development and agrochemical research, 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide presents specific logistical and safety challenges. Because it belongs to the alpha-chloroacetamide class, it is a potent electrophile. Proper disposal cannot simply rely on standard dilution; it requires a mechanistic approach to chemical neutralization and strict adherence to environmental containment protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, chemical quenching, and ultimate destruction of this compound.

Physicochemical Profiling & Hazard Causality

To manage a chemical safely, one must understand why it is hazardous. The toxicity of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is driven by its alpha-chloro group , which acts as a highly reactive alkylating agent.

In biological systems, this electrophilic center readily undergoes SN​2 nucleophilic substitution with the thiol groups of cysteine residues in human proteins, leading to severe allergic contact dermatitis (Skin Sens. 1) and potential reproductive toxicity[1]. In ecological systems, this same reactivity makes it highly toxic to aquatic life, mandating a strict zero-drain policy[1].

Quantitative Hazard & Logistical Summary
Property / HazardClassification / DataOperational Implication
Chemical Class Alpha-chloroacetamideActs as an electrophilic alkylating agent; reacts with nucleophiles.
Primary Hazards Skin Sens. 1 (H317), Repr. 2 (H361)Requires strict contact avoidance and particulate filtration[1].
Aquatic Toxicity Aquatic Acute/Chronic 3 (H402/H412)Absolute zero-drain disposal policy; high mobility in soil[1].
Combustion Profile Generates HCl, NOx, and COxDestruction requires controlled incineration with flue gas scrubbing[1].
Transport Code UN2811Must be shipped as Toxic Solid, Organic, N.O.S. in UN-rated drums[1].

Chemical Quenching: The Thiosulfate Dechlorination Protocol

While solid waste is typically sent directly for incineration, liquid waste streams (such as reaction mother liquors or assay buffers) containing dissolved 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide should be chemically quenched prior to institutional disposal.

The Causality of Quenching: We can exploit the compound's own reactivity to disarm it. By introducing a superior, benign nucleophile—the thiosulfate ion ( S2​O32−​ )—we force an SN​2 nucleophilic substitution. Thiosulfate rapidly displaces the chloride ion at ambient temperatures, converting the toxic chloroacetamide into a non-toxic, non-alkylating thiosulfate adduct (a Bunte salt)[2].

Step-by-Step Quenching Methodology (Liquid Waste)

This is a self-validating protocol designed to eliminate the alkylating hazard before the waste leaves your fume hood.

  • Calculate Molar Excess: Determine the approximate molar quantity of the chloroacetamide in your liquid waste stream. Weigh out a 5-fold molar excess of Sodium Thiosulfate Pentahydrate ( Na2​S2​O3​⋅5H2​O ).

  • Buffer the Solution: Ensure the waste solution is slightly basic (pH 7.5 - 8.5) using a mild buffer (e.g., Sodium Bicarbonate). Thiosulfate can decompose into sulfur dioxide and elemental sulfur in highly acidic conditions.

  • Initiate the Reaction: Add the sodium thiosulfate to the waste stream. Stir vigorously at ambient temperature for 2 to 4 hours . The SN​2 dechlorination of chloroacetamides by thiosulfate is rapid and highly efficient under these conditions[2].

  • Validation (Optional but Recommended): Spot the quenched solution on a TLC plate alongside a reference standard of the starting material. The disappearance of the high-Rf starting material confirms complete consumption of the electrophile.

  • Final Routing: Transfer the now-detoxified aqueous mixture to your institution's standard aqueous chemical waste carboy. Note: Even though the specific alkylating hazard is neutralized, the mixture must still be handled as regulated chemical waste under EPA guidelines[3].

Solid Waste & Primary Packaging Disposal

For bulk powders, contaminated consumables (pipette tips, weighing boats), and empty primary packaging, chemical quenching is inefficient. These must be routed directly to thermal destruction.

Step-by-Step Solid Waste Methodology
  • Containment: Collect all solid waste in high-density polyethylene (HDPE) containers. Do not use thin plastic bags, as sharp contaminated consumables can puncture them.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Toxic Solid, Organic, N.O.S. (Contains 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide)" and apply the UN2811 transport designation[1].

  • Thermal Destruction: Transfer the sealed containers to your Environmental Health and Safety (EHS) department. The material must be disposed of via controlled incineration equipped with flue gas scrubbing [1]. Because the molecule contains chlorine and nitrogen, incineration will generate hydrogen chloride (HCl) and nitrogen oxides (NOx), which must be scrubbed from the exhaust to prevent environmental release[1].

Spill Response and Surface Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization of the powder, which poses a severe inhalation hazard.

  • Don PPE: Immediately equip a particulate filter respirator (N100 or P3), heavy-duty nitrile gloves, and a lab coat[4].

  • Suppress Dust: If the spill is a dry powder, do not dry sweep . Lightly moisten the spill with a 5% aqueous sodium thiosulfate solution to simultaneously prevent dust formation and initiate chemical quenching of the surface layer[1].

  • Physical Collection: Use non-sparking tools to sweep the moistened substance into a covered, sealable HDPE container[1].

  • Chemical Decontamination: Wash the spill surface with a 10% sodium thiosulfate solution, leaving it to sit for 15 minutes to neutralize any microscopic residues. Follow with standard soap and water[2].

Waste Routing Visualization

The following workflow illustrates the divergent disposal paths for solid versus liquid waste streams, ensuring all operational logic is easily digestible.

WasteWorkflow Start 2-Chloro-N-[(3-phenoxyphenyl) methyl]acetamide Waste Solid Solid Powder & Contaminated Consumables Start->Solid Liquid Liquid Solutions & Reaction Mother Liquors Start->Liquid Pack Seal in HDPE Drums Label: UN2811 Solid->Pack Quench Chemical Quenching (Excess Na₂S₂O₃) Liquid->Quench SN2 SN2 Dechlorination (Thiosulfate Adduct) Quench->SN2 Ambient Temp (pH 8) AqWaste Aqueous Waste Stream (Institutional Disposal) SN2->AqWaste Incinerate Controlled Incineration (Flue Gas Scrubbing) Pack->Incinerate AqWaste->Incinerate Final Destruction

Figure 1: Operational routing for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide waste streams.

References

  • Eurofins US. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from[Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from[Link]

  • ResearchGate / Environmental Science & Technology. (2025). Dechlorination of Chloroacetanilide Herbicides by Thiosulfate Salts. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Advanced Safety and Operational Guide: Handling 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide As a Senior Application Scientist, I have developed this comprehensive guide to provide researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

As a Senior Application Scientist, I have developed this comprehensive guide to provide researchers and drug development professionals with the essential safety, logistical, and operational protocols for handling 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide .

Moving beyond standard Safety Data Sheets (SDS), this guide explains the causality behind the required Personal Protective Equipment (PPE) and engineering controls, ensuring that your laboratory safety protocols are grounded in fundamental chemical reactivity.

Mechanistic Basis for Hazard and PPE Selection

To understand how to protect yourself, you must first understand the chemical's reactivity. 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide contains an α -chloroacetamide warhead .

α -Halo acetamides are highly versatile and potent electrophiles. Under physiological aqueous conditions, they react rapidly with nucleophiles—specifically the thiol groups of cysteine residues—via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. While this reactivity makes chloroacetamides highly valuable in fragment-based drug discovery (FBDD) and targeted covalent inhibitors (TCIs)[1], it is also the root cause of their severe occupational hazards.

When this compound contacts unprotected skin or mucous membranes, the electrophilic chloroacetamide group covalently binds to skin proteins (a process known as haptenation). This irreversible protein modification triggers an immune response, making the compound a potent Category 1 skin sensitizer[2][3]. Furthermore, systemic absorption can lead to acute toxicity (Category 3) and suspected reproductive toxicity[2][3]. Therefore, PPE must be selected not just to prevent gross contamination, but to completely block micro-exposures to this alkylating agent.

Hazard Summary and PPE Framework

The following table synthesizes the quantitative hazard data and the corresponding protective measures required to mitigate these specific chemical risks[2][4].

Hazard CategoryGHS CodeMechanistic CauseRequired PPE & Engineering Control
Acute Toxicity (Oral) H301Systemic electrophilic toxicity and cellular disruption.Fume hood; strict laboratory hygiene; face shield.
Skin Sensitization H317Protein haptenation via irreversible cysteine alkylation.Double nitrile/neoprene gloves; Tyvek sleeves; lab coat.
Reproductive Toxicity H361fSystemic interaction with biological nucleophiles.Fume hood; N95/P100 respirator (if handling dry powder outside hood).
Aquatic Toxicity H412Environmental persistence and aquatic bioaccumulation.Zero-drain disposal policy; sealed hazardous waste containers.

Operational Handling Protocol

This step-by-step methodology provides a self-validating system for safely weighing, transferring, and solubilizing 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide.

Phase 1: Pre-Operation Setup & PPE Donning

  • Isolate the Workspace: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulence.

  • Don Base PPE: Put on a heavy-duty, long-sleeved laboratory coat and chemical splash-resistant safety goggles (compliant with OSHA 29 CFR 1910.133 or EU EN166)[4].

  • Double-Glove System: Don a pair of standard nitrile gloves, followed by a thicker outer pair of extended-cuff nitrile or neoprene gloves. Causality: Nitrile provides excellent resistance to accidental powder exposure, while the double layer ensures that if the outer glove is breached by the solvent used for solubilization (e.g., DMSO or DMF), the inner glove provides a critical barrier while you safely deglove.

Phase 2: Handling and Transfer

  • Static Control: Use anti-static weigh boats and spatulas. Chloroacetamide derivatives in powder form can be prone to static dispersion[2].

  • Weighing: Weigh the compound strictly inside the fume hood. If an analytical balance is outside the hood, pre-weigh the compound into a tared, sealable vial inside the hood, cap it tightly, and then transfer it to the balance.

  • Solubilization: Add your organic solvent (e.g., DMSO) directly to the vial inside the hood. Cap and vortex. Do not handle the dry powder in open air.

Phase 3: Chemical Quenching and Decontamination

  • Quench Residuals: Because the compound is an active electrophile, standard soap and water will only spread the unreacted chemical. Wipe down spatulas and the hood surface with a mild nucleophilic solution (e.g., 1% sodium thiosulfate or a dilute mild alkaline solution) to force the SN​2 reaction and neutralize the warhead before final cleaning.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands immediately after removing the inner gloves[4].

Spill Response and Disposal Plan

G Start Spill Detected: 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide Evacuate 1. Evacuate & Assess (Ensure Hood is ON) Start->Evacuate PPE 2. Don Spill PPE (Respirator, Double Gloves) Evacuate->PPE Contain 3. Contain Spill (Avoid Dust Generation) PPE->Contain Neutralize 4. Chemical Quenching (Apply Thiosulfate Solution) Contain->Neutralize Collect 5. Mechanical Collection (Use Damp Absorbent) Neutralize->Collect Waste 6. Dispose as Halogenated Toxic Waste Collect->Waste

Workflow for the safe containment, chemical quenching, and disposal of chloroacetamide spills.

Emergency Spill Protocol:

  • Evacuate and Assess: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate area to prevent inhalation of aerosolized dust.

  • Respiratory Protection: Responders must wear a half-mask or full-face particulate respirator (N95/P100 or EN 143 equivalent)[5] before approaching a dry powder spill outside a hood.

  • Containment & Quenching: Do not dry-sweep, as this generates hazardous dust[2]. Cover the spill with an absorbent material lightly dampened with a quenching solution (e.g., dilute sodium thiosulfate) to neutralize the reactive α -chloro group.

  • Collection: Mechanically collect the dampened material using a plastic scoop and place it into a sealable, appropriate hazardous waste container[5].

  • Disposal: Dispose of all collected waste, contaminated gloves, and absorbent materials through an approved industrial combustion plant or hazardous waste contractor[5]. Never dispose of this compound down the drain , as it is highly toxic to aquatic life with long-lasting effects[4].

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-Chloroacetamide. Available at: [Link]

  • MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules 2022. Available at: [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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